molecular formula C16H13NO2 B1289063 6-(benzyloxy)-1H-indole-3-carbaldehyde CAS No. 92855-64-6

6-(benzyloxy)-1H-indole-3-carbaldehyde

Cat. No.: B1289063
CAS No.: 92855-64-6
M. Wt: 251.28 g/mol
InChI Key: UUKFCVCTRWNXBI-UHFFFAOYSA-N
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Description

6-(benzyloxy)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKFCVCTRWNXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621502
Record name 6-(Benzyloxy)-1H-indole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-64-6
Record name 6-(Benzyloxy)-1H-indole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(benzyloxy)-1H-indole-3-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic steps, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The pathway commences with the protection of the hydroxyl group of 6-hydroxyindole via benzylation to form 6-(benzyloxy)-1H-indole. This intermediate is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring, yielding the target compound.

Experimental Protocols

Step 1: Synthesis of 6-(benzyloxy)-1H-indole

This procedure involves the O-alkylation of 6-hydroxyindole with benzyl chloride in the presence of a base.

Reaction Scheme:

  • 6-hydroxyindole + Benzyl chloride → 6-(benzyloxy)-1H-indole

Materials:

  • 6-hydroxyindole

  • Benzyl chloride

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Calcium chloride (for drying)

Procedure:

  • A mixture of potassium hydroxide in dimethyl sulfoxide is stirred at room temperature.

  • 6-hydroxyindole is added to the mixture, and stirring is continued to form the corresponding potassium salt.

  • Benzyl chloride is then added to the reaction mixture.

  • After the reaction is complete, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with water and dried over calcium chloride.

  • The solvent is removed under reduced pressure, and the crude product is purified to yield 6-(benzyloxy)-1H-indole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This step describes the formylation of 6-(benzyloxy)-1H-indole using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme:

  • 6-(benzyloxy)-1H-indole + Vilsmeier Reagent → this compound

Materials:

  • 6-(benzyloxy)-1H-indole

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • N,N-dimethylformamide is cooled in an ice water bath.

  • Phosphorus oxychloride is added dropwise while maintaining a low temperature to form the Vilsmeier reagent.

  • 6-(benzyloxy)-1H-indole is then added in portions, keeping the internal temperature below 5 °C.[1]

  • The resulting mixture is slowly warmed to room temperature and stirred for one hour.[1]

  • The reaction mixture is then slowly added to a cold aqueous solution of sodium hydroxide with vigorous stirring.[1]

  • The resulting slurry is heated to an internal temperature of 70°C and then to 90°C.[1]

  • After cooling, the slurry is diluted with water, and the solid product is collected by filtration.[1]

  • The filter cake is washed with water and dried in a vacuum oven to afford 6-benzyloxyindole-3-carboxaldehyde as a beige/tan solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
6-(benzyloxy)-1H-indoleC₁₅H₁₃NO223.27116-119Grayish crystalline powder
This compoundC₁₆H₁₃NO₂251.28-Beige/tan solid

Table 2: Spectroscopic Data for this compound [1]

Spectroscopic Data Values
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.94 (br, s), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J = 8.5 Hz, 1H), 7.47 (d, J = 7.2 Hz, 2H), 7.40 (app t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J = 8.5 Hz, 1H), 5.15 (s, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5
IR (KBr) (cm⁻¹) 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m)
HRMS (ESI) (m/z) Calculated for C₁₆H₁₃NO₂ [M + H]⁺: 252.1019. Found: 252.1025

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway.

Synthesis_Pathway cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Vilsmeier-Haack Formylation SM 6-Hydroxyindole R1 Benzyl Chloride, KOH, DMSO Int 6-(benzyloxy)-1H-indole R1->Int O-Alkylation R2 POCl₃, DMF FP This compound R2->FP Formylation

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_benzylation Benzylation of 6-Hydroxyindole cluster_formylation Vilsmeier-Haack Formylation B1 Mix KOH and DMSO B2 Add 6-Hydroxyindole B1->B2 B3 Add Benzyl Chloride B2->B3 B4 Aqueous Workup & Extraction B3->B4 B5 Drying and Solvent Removal B4->B5 B6 Purification B5->B6 F1 Cool DMF B6->F1 Intermediate F2 Add POCl₃ (Vilsmeier Reagent Formation) F1->F2 F3 Add 6-(benzyloxy)-1H-indole F2->F3 F4 Reaction Quench with NaOH(aq) F3->F4 F5 Heating F4->F5 F6 Filtration, Washing, and Drying F5->F6

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, natural products, and pharmaceuticals.[1] This particular derivative, featuring a benzyloxy group at the 6-position and a carbaldehyde at the 3-position, serves as a crucial intermediate in the synthesis of more complex indole-based molecules with potential therapeutic applications. Its functional groups offer versatile handles for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery programs. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and interpretation of biological activity. A summary of these properties is presented below.

General and Physical Properties

This table summarizes the fundamental physical and chemical identifiers for this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂[1][2]
Molecular Weight 251.28 g/mol [1][2]
CAS Number 92855-64-6[1][2]
Appearance Light yellow to khaki solid[3]
Melting Point 215-216 °C[3]
Boiling Point (Predicted) 474.2 ± 30.0 °C[3]
pKa (Predicted) 15.67 ± 0.30[3]
Solubility
SolventQualitative SolubilityRationale / Analogous Data
DMSO SolubleIndole-3-carboxaldehyde is soluble in DMSO (approx. 30 mg/mL).[4]
Dimethylformamide (DMF) SolubleIndole-3-carboxaldehyde is soluble in DMF (approx. 30 mg/mL).[4]
Ethanol Readily SolubleIndole-3-carboxaldehyde is readily soluble in ethanol.[5]
Water Sparingly Soluble / InsolubleIndole-3-carboxaldehyde is sparingly soluble in aqueous buffers and insoluble in water.[4][5]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

SpectrumKey Peaks and ShiftsSource
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.94 (br, s, 1H, NH), 9.87 (s, 1H, CHO), 8.15 (s, 1H, Ar-H), 7.96 (d, J = 8.5 Hz, 1H, Ar-H), 7.47 (d, J = 7.2 Hz, 2H, Ar-H), 7.40 (app t, J = 7.4 Hz, 2H, Ar-H), 7.33 (t, J = 7.0 Hz, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH₂)[3]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5[3]
Infrared (IR, KBr) ν (cm⁻¹): 1634 (s, C=O), 1526 (m), 1426 (m), 1385 (m), 1159 (m)[3]
High-Resolution Mass Spectrometry (HRMS, ESI) m/z: Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025[3]

Experimental Protocols

Synthesis of this compound

The following protocol is a general procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.[3]

Materials:

  • 6-benzyloxyindole

  • N,N-dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

  • Three-necked round-bottomed flask

  • Nitrogen inlet

  • Thermocouple

  • Ice water bath

  • Morton flask

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Charge a three-necked round-bottomed flask equipped with a nitrogen inlet and a thermocouple with N,N-dimethylformamide (75 mL).

  • Cool the flask to an internal temperature of +2.8 °C using an ice water bath.

  • Slowly add phosphoryl chloride (12.7 mL, 137.2 mmol) dropwise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, add 6-benzyloxyindole (25.0 g, 109.7 mmol) in batches of 1 g at a time, maintaining the internal temperature below 5 °C.

  • Allow the resulting solution to slowly warm to room temperature and stir for 1 hour.

  • In a separate Morton flask, prepare a solution of sodium hydroxide (50 g) in water (250 mL) and cool it to an internal temperature of 2.0 °C.

  • Slowly pour the reaction mixture into the cold sodium hydroxide solution under vigorous stirring, maintaining the internal temperature between 20-30 °C. A light beige solid will precipitate.

  • Slowly heat the slurry to an internal temperature of 70 °C and hold under a light nitrogen purge for 10-15 minutes.

  • Continue heating to an internal temperature of 90 °C and hold for 15 minutes.

  • Cool the slurry to room temperature and dilute with water (40 mL).

  • Collect the solid product by filtration.

  • Wash the filter cake with water (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound as a beige/tan solid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 6-benzyloxyindole 6-benzyloxyindole Formylation Formylation of 6-benzyloxyindole (<5°C to RT) 6-benzyloxyindole->Formylation DMF DMF Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation (DMF + POCl₃, <5°C) DMF->Vilsmeier_Reagent_Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent_Formation Vilsmeier_Reagent_Formation->Formylation Hydrolysis Basic Hydrolysis (NaOH solution, 20-30°C) Formylation->Hydrolysis Workup Work-up & Isolation (Heating, Filtration, Washing) Hydrolysis->Workup Final_Product This compound Workup->Final_Product

Synthesis workflow for this compound.
Analytical Characterization

A general protocol for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) is provided below. This method is based on procedures for similar indole derivatives and may require optimization.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Kinetex 5µ XB-C18 100A, 100x4.6mm, 5.0µm)

Mobile Phase:

  • Acetonitrile

  • Water

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the sample for analysis by dissolving a known amount in the same solvent.

  • Set up a gradient elution program, for example, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile.

  • Set the flow rate to approximately 1.0-1.5 mL/min.

  • Set the column temperature to around 50°C.

  • Set the UV detection wavelength to an appropriate value based on the UV-Vis spectrum of the compound (a wavelength around 270 nm can be a starting point for indole derivatives).[6]

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the purity and concentration of the compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of indole-3-carboxaldehyde derivatives has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[7] The parent compound, indole-3-carboxaldehyde, a tryptophan metabolite, is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[8][9] Activation of AhR by indole-3-carboxaldehyde can modulate inflammatory pathways, for instance, by inhibiting the activation of the NLRP3 inflammasome.[9]

Derivatives of indole-3-carboxaldehyde have also been investigated for their potential as antioxidants.[10] The presence of the benzyloxy group in this compound may influence its lipophilicity and interaction with biological targets, potentially leading to unique pharmacological effects. This compound is a valuable starting material for the synthesis of novel bioactive molecules.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Indole_Derivative Indole-3-Carboxaldehyde Derivative AhR_Complex AhR Complex (in cytoplasm) Indole_Derivative->AhR_Complex binds & activates AhR_Active Activated AhR (translocates to nucleus) AhR_Complex->AhR_Active conformational change XRE Xenobiotic Response Element (XRE) AhR_Active->XRE binds to DNA NLRP3_Inflammasome NLRP3 Inflammasome Activation XRE->NLRP3_Inflammasome represses Inflammation Inflammatory Response NLRP3_Inflammasome->Inflammation promotes

Generalized signaling pathway for indole-3-carboxaldehyde derivatives.

Conclusion

This compound is a well-characterized indole derivative with defined physicochemical properties. Its versatile chemical nature makes it a valuable intermediate for the synthesis of potentially bioactive compounds. While direct biological data on this specific molecule is sparse, its structural similarity to other biologically active indoles suggests its potential as a scaffold for the development of novel therapeutics, particularly those targeting inflammatory pathways. Further research into its specific biological effects and mechanism of action is warranted to fully elucidate its potential in drug discovery and development.

References

The Synthesis and Strategic Importance of 6-(benzyloxy)-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-1H-indole-3-carbaldehyde is a synthetic aromatic aldehyde that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a benzyloxy-substituted indole core with a reactive aldehyde group at the 3-position, renders it a versatile and valuable intermediate for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this pivotal compound.

While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of indole chemistry and the development of synthetic methodologies for functionalizing the indole nucleus. The primary route to its synthesis, the Vilsmeier-Haack reaction, is a well-established method for the formylation of electron-rich aromatic compounds, first reported by Anton Vilsmeier and Albrecht Haack in 1927. The application of this reaction to benzyloxy-substituted indoles likely occurred as part of systematic efforts to create novel indole derivatives for biological screening. Consequently, this compound is most accurately described as a key synthetic intermediate, valued for its ability to serve as a scaffold for constructing molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 92855-64-6--INVALID-LINK--
Molecular Formula C₁₆H₁₃NO₂--INVALID-LINK--
Molecular Weight 251.28 g/mol --INVALID-LINK--
Appearance Light yellow to khaki solid--INVALID-LINK--
Melting Point 215-216 °C--INVALID-LINK--
Boiling Point (Predicted) 474.2±30.0 °C--INVALID-LINK--
Density (Predicted) 1.267±0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 15.67±0.30--INVALID-LINK--

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 6-benzyloxyindole. This reaction introduces an aldehyde group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 6-Benzyloxyindole

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • In a three-necked round-bottomed flask equipped with a nitrogen inlet and a thermocouple, charge N,N-dimethylformamide (DMF).

  • Cool the flask to an internal temperature of 0-5 °C using an ice-water bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the DMF, ensuring the internal temperature does not exceed 5 °C. This forms the Vilsmeier reagent.

  • Once the addition of POCl₃ is complete, add 6-benzyloxyindole in portions, maintaining the internal temperature below 5 °C.

  • After the addition of 6-benzyloxyindole, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • In a separate flask, prepare a cold aqueous solution of sodium hydroxide (NaOH).

  • Slowly pour the reaction mixture into the cold NaOH solution under vigorous stirring, controlling the temperature between 20-30 °C. A solid precipitate will form.

  • After the addition is complete, heat the slurry to approximately 70 °C and then to 90 °C for a short period to remove any precipitated dimethylamine.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the filter cake with water and dry it in a vacuum oven to a constant weight to yield this compound.

Characterization Data:

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.94 (br s, 1H), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J=8.5 Hz, 1H), 7.47 (d, J=7.2 Hz, 2H), 7.40 (app t, J=7.4 Hz, 2H), 7.33 (t, J=7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J=8.5 Hz, 1H), 5.15 (s, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5
IR (KBr) (cm⁻¹) 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m)
HRMS (ESI) (m/z) Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025

Note: The above protocol and data are compiled from publicly available sources and should be adapted and verified in a laboratory setting.

Synthetic Utility and Biological Relevance

This compound is a crucial building block in organic synthesis, primarily serving as a precursor for more complex molecules with potential therapeutic value. Its utility stems from the reactivity of the aldehyde group, which can undergo a variety of chemical transformations, including but not limited to:

  • Reductive amination: To introduce amine functionalities.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Condensation reactions: With various nucleophiles to form Schiff bases, chalcones, and other derivatives.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

Derivatives of this compound have been investigated for a range of biological activities. The indole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have shown promise as:

  • Anti-inflammatory agents: By serving as a starting material for the synthesis of leukotriene B4 antagonists.[2]

  • Anticancer agents: The indole nucleus is present in numerous anticancer drugs, and derivatives of this compound are explored for their potential to inhibit cancer cell growth.[1]

  • CNS agents: The structural similarity to endogenous signaling molecules makes indole derivatives candidates for neurological drug discovery.[1]

While specific signaling pathways for this compound have not been elucidated, its role as a precursor to anti-inflammatory compounds suggests that its derivatives may modulate pathways involved in inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of 6-Benzyloxyindole cluster_1 Vilsmeier-Haack Formylation cluster_2 Applications 6-Hydroxyindole 6-Hydroxyindole Reaction_1 O-alkylation 6-Hydroxyindole->Reaction_1 Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction_1 Base Base (e.g., K₂CO₃) Base->Reaction_1 6-Benzyloxyindole 6-Benzyloxyindole Formylation Formylation 6-Benzyloxyindole->Formylation Reaction_1->6-Benzyloxyindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Target_Compound This compound Derivatization Chemical Transformations Target_Compound->Derivatization Further Synthesis Formylation->Target_Compound Derivatives Bioactive Derivatives Anti_inflammatory Anti-inflammatory Agents Derivatives->Anti_inflammatory Anticancer Anticancer Agents Derivatives->Anticancer CNS_Agents CNS Agents Derivatives->CNS_Agents Derivatization->Derivatives

Caption: Synthetic workflow for this compound and its applications.

Inflammatory_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA₂ activation COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway PLA2 PLA₂ Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->COX_Pathway Inhibitor->LOX_Pathway

Caption: Potential modulation of inflammatory pathways by derivatives.

References

Navigating the Synthetic Potential of 6-(Benzyloxy)-1H-indole-3-carbaldehyde: A Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)-1H-indole-3-carbaldehyde is a versatile heterocyclic compound that has garnered attention in medicinal chemistry primarily as a synthetic intermediate. Its indole scaffold, substituted at the 6-position with a benzyloxy group, provides a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known applications of this compound, focusing on its role in the synthesis of potential therapeutic agents and other functional molecules. While the direct biological activity of this carbaldehyde is not extensively documented, its utility as a precursor is a key area of interest.

Core Applications in Synthetic Chemistry

The primary application of this compound lies in its role as a starting material for the construction of more elaborate molecular architectures. The aldehyde functional group at the 3-position is a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds.

Synthesis of Leukotriene B4 Antagonists

One of the noted applications of this compound is as a cyclic reagent in the creation of substituted naphthylene leukotriene B4 antagonists.[1] Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its antagonists are of significant interest as potential anti-inflammatory drugs. The indole moiety of this compound serves as a key structural component in the assembly of these complex antagonists.

Transformation to Indazole-3-carboxaldehydes

Indazole derivatives are recognized as important pharmacophores, particularly in the development of kinase inhibitors. A general synthetic protocol for the conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation has been described. In this context, indoles bearing electron-donating substituents, such as a benzyloxy group, have been shown to undergo this transformation with high efficiency.

Quantitative Data Summary

A critical aspect of evaluating the utility of a synthetic intermediate is the yield of subsequent reactions. The following table summarizes the quantitative data found in the literature for a key transformation involving a benzyloxy-substituted indole.

Starting MaterialReactionProductYield (%)Reference
Indole with benzyloxy substituentNitrosationIndazole-3-carboxaldehyde derivative91

Experimental Protocols

This section provides a detailed methodology for a key synthetic transformation utilizing an indole derivative structurally related to this compound.

General Procedure for the Nitrosation of Indoles to 1H-Indazole-3-carboxaldehydes

This procedure describes a general method for the conversion of indoles to their corresponding indazole-3-carboxaldehydes.

Materials:

  • Indole derivative (1 mmol, 1 equiv.)

  • Sodium nitrite (NaNO₂) (550 mg, 8 mmol, 8 equiv.)

  • Hydrochloric acid (HCl) (1.33 mL of 2 N aq., 2.7 mmol, 2.7 equiv.)

  • Dimethylformamide (DMF)

  • Deionized water

  • Argon atmosphere

Procedure:

  • A solution of NaNO₂ (550 mg, 8 mmol) in 4 mL of deionized water and 3 mL of DMF is prepared in a flask at 0 °C.

  • HCl (1.33 mL of 2 N aq.) is slowly added to the solution at 0 °C, and the resulting mixture is kept under an argon atmosphere for 10 minutes.

  • A solution of the indole (1 mmol) in DMF (3 mL) is then added to the reaction mixture at 0 °C over a period of 2 hours using a syringe pump.

  • After the addition is complete, the reaction is allowed to proceed. The reaction time may vary depending on the specific indole substrate. For indoles with electron-donating substituents like a benzyloxy group, the reaction is reported to proceed in high yield.

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent, followed by washing, drying, and concentration under reduced pressure to isolate the crude product.

  • The crude product can be purified by standard methods such as column chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic utility and a general experimental workflow involving indole derivatives.

G Synthetic Utility of this compound A This compound B Chemical Transformations (e.g., Condensation, Oxidation, Reduction) A->B Starting Material C Leukotriene B4 Antagonists B->C Leads to D Other Bioactive Molecules B->D Leads to G General Experimental Workflow: Indole Nitrosation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Prepare NaNO2/HCl solution in DMF/water at 0°C C Slowly add Indole solution to Nitrosating mixture under Argon A->C B Prepare Indole solution in DMF B->C D Stir at controlled temperature C->D E Quench reaction and Extract with organic solvent D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H Pure Indazole-3-carboxaldehyde G->H

References

6-(benzyloxy)-1H-indole-3-carbaldehyde IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in synthetic organic chemistry. It details the compound's chemical identity, physicochemical properties, a standard synthesis protocol, and its significance as a building block in medicinal chemistry.

Compound Identification and Structure

The formal IUPAC name for this compound is 6-(phenylmethoxy)-1H-indole-3-carbaldehyde .[1] It is also commonly referred to as 6-benzyloxyindole-3-carboxaldehyde.[2][3] The chemical structure consists of an indole scaffold substituted at the 3-position with a carbaldehyde (formyl) group and at the 6-position with a benzyloxy group.

Chemical Structure:

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its application in experimental settings, guiding decisions on reaction conditions, purification methods, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 6-(phenylmethoxy)-1H-indole-3-carbaldehyde[1]
CAS Number 92855-64-6[1][2][3]
Molecular Formula C₁₆H₁₃NO₂[1][2][3]
Molecular Weight 251.28 g/mol [1][2][3]
Appearance Light yellow to khaki solid[3]
Melting Point 215-216 °C[3]
Boiling Point 474.2 ± 30.0 °C (Predicted)[3]
Density 1.267 ± 0.06 g/cm³ (Predicted)[3]
¹H NMR (400 MHz, DMSO-d₆) δ: 11.94 (br, s), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J = 8.5 Hz, 1H), 7.47 (d, J = 7.2 Hz, 2H), 7.40 (app t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J = 8.5 Hz, 1H), 5.15 (s, 2H).[3]
¹³C NMR (101 MHz, DMSO-d₆): 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5.[3]
IR (KBr) (cm⁻¹): 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m).[3]
HRMS (ESI) m/z: Calcd for C₁₆H₁₃NO₂ [M + H]⁺: 252.1019. Found: 252.1025.[3]

Synthesis Protocol: Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction formylates the electron-rich C3 position of the indole ring using a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[3][4]

Materials and Reagents
  • 6-Benzyloxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Ice

Experimental Procedure

A detailed protocol for the synthesis is as follows[3]:

  • Vilsmeier Reagent Formation: Charge a three-necked round-bottomed flask, equipped with a nitrogen inlet and a thermocouple, with N,N-dimethylformamide (75 mL). Cool the flask in an ice-water bath to an internal temperature of 2-3 °C.

  • Slowly add phosphoryl chloride (12.7 mL, 137.2 mmol) dropwise to the DMF, ensuring the internal temperature is maintained below 5 °C. This process should take approximately one hour.

  • Indole Addition: Once the Vilsmeier reagent has formed, add 6-benzyloxyindole (25.0 g, 109.7 mmol) in small portions (e.g., 1 g at a time), keeping the internal temperature below 5 °C. This addition may also take around one hour.

  • Reaction Progression: After the addition is complete, allow the dark-colored solution to slowly warm to room temperature and stir for an additional hour.

  • Hydrolysis and Workup: In a separate flask, prepare a solution of sodium hydroxide (50 g) in water (250 mL) and cool it to approximately 2 °C.

  • Slowly and carefully pour the reaction mixture into the cold sodium hydroxide solution under vigorous stirring. Control the addition rate to keep the internal temperature between 20-30 °C. A light beige solid will precipitate. The final pH should be strongly basic (pH 14).

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake with water (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxyindole-3-carbaldehyde as a beige or tan solid. The product is often of sufficient purity for subsequent steps without further purification.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the Vilsmeier-Haack synthesis of this compound.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation & Hydrolysis POCl3 Phosphoryl Chloride (POCl₃) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) POCl3->Vilsmeier Reacts with DMF DMF DMF->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Indole 6-Benzyloxyindole Indole->Intermediate Hydrolysis Aqueous NaOH Workup (Hydrolysis) Intermediate->Hydrolysis Product 6-(Benzyloxy)-1H-indole- 3-carbaldehyde Hydrolysis->Product Yields

References

An In-Depth Technical Guide to CAS Number 92855-64-6: 6-Benzyloxyindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 92855-64-6 identifies the chemical compound 6-Benzyloxyindole-3-carboxaldehyde . This molecule is a versatile synthetic intermediate, playing a crucial role in the development of novel therapeutic agents and functional organic materials. Its indole scaffold, substituted with a bulky benzyloxy group at the 6-position and a reactive aldehyde at the 3-position, makes it a valuable building block in medicinal chemistry and organic synthesis.

This technical guide provides a comprehensive overview of 6-Benzyloxyindole-3-carboxaldehyde, including its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of biologically active molecules, particularly as a precursor for potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. Experimental protocols for key synthetic transformations and a visualization of the relevant biological signaling pathway are also presented.

Chemical and Physical Properties

A summary of the key quantitative data for 6-Benzyloxyindole-3-carboxaldehyde is presented in Table 1. This information is crucial for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of 6-Benzyloxyindole-3-carboxaldehyde

PropertyValueReference(s)
CAS Number 92855-64-6[1][2]
Molecular Formula C₁₆H₁₃NO₂[1][2]
Molecular Weight 251.28 g/mol [1][2]
Melting Point 215 °C[1]
Appearance Light brown solid[3]
SMILES O=Cc1c[nH]c2cc(OCc3ccccc3)ccc12[1]
InChI InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2

Synthesis of 6-Benzyloxyindole-3-carboxaldehyde

The most common and efficient method for the synthesis of 6-Benzyloxyindole-3-carboxaldehyde is the Vilsmeier-Haack formylation of 6-benzyloxyindole.[4]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 6-Benzyloxyindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.

  • Prepare a solution of 6-benzyloxyindole in DMF.

  • Add the 6-benzyloxyindole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic.

  • The product, 6-Benzyloxyindole-3-carboxaldehyde, will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality at the 3-position of 6-Benzyloxyindole-3-carboxaldehyde is a key feature that allows for its derivatization into a wide range of biologically active compounds. It serves as a crucial starting material for the synthesis of kinase inhibitors, particularly targeting GSK-3β, which is implicated in various diseases including Alzheimer's disease, bipolar disorder, and cancer.

Synthesis of Indole-Based Chalcones as Potential GSK-3β Inhibitors

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds known for their diverse biological activities. The Claisen-Schmidt condensation of 6-Benzyloxyindole-3-carboxaldehyde with an appropriate acetophenone derivative can yield indole-based chalcones with potential GSK-3β inhibitory activity.

This protocol is adapted from a similar synthesis of (E)-3-(1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one derivatives.

Materials:

  • 6-Benzyloxyindole-3-carboxaldehyde

  • Substituted acetophenone (e.g., 1-(pyridin-3-yl)ethan-1-one)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Dissolve 6-Benzyloxyindole-3-carboxaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide or sodium hydroxide in ethanol.

  • Slowly add the basic solution to the mixture of the aldehyde and ketone at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • The resulting precipitate, the indole-based chalcone, is collected by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Other Key Synthetic Transformations

The aldehyde group of 6-Benzyloxyindole-3-carboxaldehyde can undergo various other important chemical transformations to generate diverse molecular scaffolds.

  • Pictet-Spengler Reaction: Condensation with a β-arylethylamine, such as tryptamine, followed by acid-catalyzed ring closure to form complex heterocyclic systems like β-carbolines.[1][2]

  • Wittig Reaction: Reaction with a phosphonium ylide to convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of new functional groups.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine, a common functional group in many pharmaceuticals.

  • Suzuki Coupling: While the aldehyde itself is not directly used in a Suzuki coupling, it can be converted to a halide, which can then be coupled with a boronic acid to form a biaryl linkage.

Biological Significance and Signaling Pathways

Derivatives of 6-Benzyloxyindole-3-carboxaldehyde have shown promise as inhibitors of GSK-3β. GSK-3β is a serine/threonine kinase that plays a key role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation is associated with several pathologies. One of the most well-studied pathways regulated by GSK-3β is the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. When a Wnt ligand binds to its receptor, GSK-3β is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Inhibition of GSK-3β by synthetic molecules, such as those derived from 6-Benzyloxyindole-3-carboxaldehyde, can mimic the Wnt signal, leading to the activation of this pathway.

Wnt_signaling cluster_0 Wnt OFF State cluster_1 Wnt ON State / GSK-3β Inhibition GSK3b_off Active GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation destruction_complex Destruction Complex (APC, Axin, CK1) destruction_complex->GSK3b_off transcription_off Target Gene Transcription OFF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3b_on Inactive GSK-3β Frizzled->GSK3b_on Inhibits beta_catenin_on Stable β-catenin nucleus Nucleus beta_catenin_on->nucleus Translocates transcription_on Target Gene Transcription ON nucleus->transcription_on Activates Inhibitor GSK-3β Inhibitor (e.g., Indole-Chalcone) Inhibitor->GSK3b_on Inhibits

Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

Application in Fluorescent Probe Development

The indole scaffold is known for its fluorescent properties. The aldehyde group of 6-Benzyloxyindole-3-carboxaldehyde provides a convenient handle for the synthesis of fluorescent probes. Through condensation reactions with various amines or hydrazines bearing a receptor unit for a specific analyte (e.g., a metal ion), it is possible to create Schiff base or hydrazone-based fluorescent sensors. The binding of the analyte to the receptor can modulate the electronic properties of the entire molecule, leading to a change in its fluorescence intensity or wavelength, thus enabling the detection of the analyte.

General Workflow for Fluorescent Probe Synthesis and Application

Fluorescent_Probe_Workflow start 6-Benzyloxyindole- 3-carboxaldehyde condensation Condensation Reaction start->condensation receptor Amine/Hydrazine with Receptor Unit receptor->condensation probe Fluorescent Probe condensation->probe binding Binding probe->binding analyte Target Analyte (e.g., Metal Ion) analyte->binding signal Fluorescence Signal Change binding->signal

General workflow for the synthesis and application of a fluorescent probe.

Conclusion

6-Benzyloxyindole-3-carboxaldehyde (CAS 92855-64-6) is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a diverse range of complex molecules. In particular, its use as a precursor for the synthesis of potential GSK-3β inhibitors highlights its importance in the development of novel therapeutics for a variety of diseases. The continued exploration of the synthetic utility of this compound is likely to lead to the discovery of new and potent biologically active agents and functional materials.

References

Potential Biological Targets of 6-(benzyloxy)-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

6-(benzyloxy)-1H-indole-3-carbaldehyde is a versatile synthetic intermediate recognized for its potential in medicinal chemistry.[1] While direct biological studies on this specific molecule are limited, its structural similarity to other biologically active compounds, particularly benzyloxybenzaldehyde and indole-3-carboxaldehyde derivatives, suggests a range of potential therapeutic targets. This technical guide consolidates the available data on these related compounds to elucidate the probable biological activities and mechanisms of action of this compound. The primary putative targets identified are Aldehyde Dehydrogenase 1A3 (ALDH1A3), key components of inflammatory signaling pathways such as the NLRP3 inflammasome, and regulators of apoptosis and the cell cycle. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways to guide future research and drug development efforts.

Introduction

This compound belongs to the indole family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[2] Its utility as a scaffold in the synthesis of derivatives with potential anti-inflammatory and anticancer properties has been noted.[1] This guide explores the potential biological targets of this compound by examining the activities of structurally analogous compounds.

Potential Biological Target: Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Recent studies have highlighted benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells and chemoresistance.[3][4] The structural resemblance of this compound to these inhibitors suggests it may also exhibit inhibitory activity against ALDH1A3.

Quantitative Data: Inhibition of ALDH Isoforms by Benzyloxybenzaldehyde Derivatives

The following table summarizes the inhibitory activity of two key benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16, against different ALDH isoforms. This data showcases the selectivity of these compounds for ALDH1A3.

Compound IDStructureTargetIC50 (µM)Reference
ABMM-154-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.23 ± 0.05[3][4]
ABMM-164-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehydeALDH1A31.29 ± 0.10[3][4]
Experimental Protocol: ALDH1A3 Inhibition Assay

The inhibitory activity of benzyloxybenzaldehyde derivatives against ALDH1A3 is typically determined by monitoring the production of NADH.[5]

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD⁺

  • Substrate (e.g., hexanal)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Assay Plate Preparation: 1 µL of the test compound, positive control (e.g., a known ALDH1A3 inhibitor), or negative control (DMSO) is added to the wells of the 384-well plate.

  • Enzyme and Cofactor Addition: 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in the assay buffer is added to each well.

  • Incubation: The plate is incubated at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: 25 µL of the substrate solution is added to each well to initiate the enzymatic reaction.

  • Kinetic Reading: The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C. The increase in NADH fluorescence is monitored kinetically for 10-15 minutes, with readings taken every 30 seconds (Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis: The rate of reaction (slope of the fluorescence versus time curve) is determined for each well. The percent inhibition is calculated relative to the DMSO control, and IC50 values are determined from dose-response curves.

Signaling Pathway

ALDH1A3_Inhibition_Pathway cluster_synthesis Retinoic Acid Synthesis cluster_signaling Downstream Signaling Compound 6-(benzyloxy)-1H- indole-3-carbaldehyde ALDH1A3 ALDH1A3 Compound->ALDH1A3 Potential Inhibition Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid Catalyzes Retinaldehyde Retinaldehyde Retinaldehyde->ALDH1A3 Substrate RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activates Gene_Expression Gene Expression (Proliferation, Differentiation) RAR_RXR->Gene_Expression Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression

Caption: Potential inhibitory action on the ALDH1A3-mediated synthesis of retinoic acid.

Potential Biological Target: Inflammatory Signaling Pathways

The parent molecule, indole-3-carboxaldehyde, has demonstrated significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome and modulating the TLR4/NF-κB/p38 signaling pathway.[6][7] These findings suggest that this compound may possess similar anti-inflammatory activities.

Experimental Protocol: NLRP3 Inflammasome Activation Assay

The inhibition of NLRP3 inflammasome activation can be assessed by measuring the release of IL-1β from primed macrophages.[8]

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or nigericin)

  • Test compound

  • Cell culture medium (e.g., DMEM)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed BMDMs or PBMCs in a 24-well plate and allow them to adhere.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of the test compound for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants to assess compound-induced cytotoxicity.

  • Data Analysis: Normalize the IL-1β levels to the vehicle control and calculate the percent inhibition.

Signaling Pathway

NLRP3_Inhibition_Pathway Compound 6-(benzyloxy)-1H- indole-3-carbaldehyde NLRP3_Inflammasome NLRP3 Inflammasome Assembly Compound->NLRP3_Inflammasome Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Pro_IL1b Pro-IL-1β & NLRP3 (Transcription) NFkB->Pro_IL1b Pro_IL1b->NLRP3_Inflammasome Priming NLRP3_Activator NLRP3 Activator (e.g., ATP, Nigericin) NLRP3_Activator->NLRP3_Inflammasome Caspase1 Caspase-1 (Activation) NLRP3_Inflammasome->Caspase1 IL1b Mature IL-1β (Secretion) Caspase1->IL1b Cleaves Pro-IL-1β Inflammation Inflammation IL1b->Inflammation

Caption: Potential modulation of the NLRP3 inflammasome signaling cascade.

Potential Anticancer Activity

Derivatives of benzyloxybenzaldehyde have been shown to exhibit anticancer activity against the HL-60 human leukemia cell line.[9] The reported mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, accompanied by a loss of mitochondrial membrane potential.[9]

Experimental Protocol: Anticancer Activity in HL-60 Cells

The cytotoxic effects of compounds on cancer cell lines are commonly assessed using the MTT assay.[10]

Materials:

  • HL-60 human leukemia cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow

Anticancer_Workflow start Start seed_cells Seed HL-60 Cells in 96-well plate start->seed_cells add_compound Add Test Compound (various concentrations) seed_cells->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow for in vitro anticancer drug screening using the MTT assay.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, the data from structurally related compounds provide strong indications for several potential mechanisms of action. The inhibition of ALDH1A3 presents a compelling avenue for anticancer drug development. Furthermore, the potential anti-inflammatory properties through the modulation of the NLRP3 inflammasome and related pathways warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and its derivatives. Future studies should focus on direct in vitro and in vivo testing of this compound to validate these putative biological targets and elucidate its precise mechanisms of action.

References

solubility of 6-(benzyloxy)-1H-indole-3-carbaldehyde in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 6-(Benzyloxy)-1H-indole-3-carbaldehyde in Common Laboratory Solvents

Introduction

This compound is a bespoke indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry, often serving as a key intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in drug discovery, and modifications such as the introduction of a benzyloxy group can profoundly influence the molecule's physicochemical properties, including its solubility. A comprehensive understanding of the solubility of this compound in a range of common laboratory solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.

This technical guide provides a detailed analysis of the predicted solubility of this compound, grounded in the principles of its chemical structure. Furthermore, it offers robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The general principle of "like dissolves like" serves as a valuable starting point for predicting solubility. Let us dissect the structure of this compound to understand its anticipated solubility behavior.

Molecular Structure:

  • Indole Nucleus: The indole ring system is a bicyclic aromatic heterocycle. While the N-H group can participate in hydrogen bonding as a donor, the overall indole structure is relatively nonpolar and contributes to solubility in less polar solvents.[1]

  • Aldehyde Group (-CHO): The aldehyde functional group is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

  • Benzyloxy Group (-OCH₂-Ph): The benzyl ether moiety introduces a significant nonpolar character due to the large, hydrophobic phenyl ring. The ether linkage itself can act as a hydrogen bond acceptor, but the overall contribution of this group is to increase lipophilicity and favor solubility in nonpolar to moderately polar organic solvents.

Given this combination of a polar aldehyde, a hydrogen-bonding N-H group, and a large nonpolar benzyloxy group, this compound is expected to exhibit limited solubility in highly polar solvents like water and improved solubility in organic solvents. The presence of the bulky, nonpolar benzyloxy group will likely render it less soluble in water than its simpler counterpart, indole-3-carboxaldehyde.[2][3]

Predicted Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature (approximately 20-25°C), based on its structural features and the known solubility of analogous compounds.

Solvent ClassCommon SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe large, nonpolar benzyloxy group is expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents like water. Solubility may be slightly improved in alcohols compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneSolubleThese solvents are strong hydrogen bond acceptors and have sufficient polarity to solvate the aldehyde and indole N-H groups, while also being able to accommodate the nonpolar benzyloxy moiety. Similar indole aldehydes show good solubility in DMSO and DMF.[2]
Halogenated Dichloromethane (DCM), ChloroformSolubleThe moderate polarity of these solvents is well-suited to dissolve compounds with a mix of polar and nonpolar features.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly to Moderately SolubleTHF is more polar than diethyl ether and is expected to be a better solvent. The large nonpolar character of the molecule will favor solubility in these less polar solvents.
Aromatic Toluene, BenzeneSparingly to Moderately SolubleThe aromatic nature of these solvents will interact favorably with the phenyl and indole rings of the solute.
Nonpolar Hexanes, HeptaneInsolubleThe polarity of the aldehyde and the hydrogen-bonding capability of the indole N-H are unlikely to be overcome by the weak van der Waals forces offered by nonpolar alkane solvents.

Experimental Protocols for Solubility Determination

Given the absence of extensive published solubility data for this compound, empirical determination is essential. The following protocols provide standardized methods for qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.[4][5]

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, dichloromethane, THF, toluene, hexanes)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry test tube. The exact mass is not critical, but consistency across tests is recommended.

  • Solvent Addition: Add the chosen solvent to the test tube in 0.5 mL increments.

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[6]

  • Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

  • Incremental Solvent Addition: Continue adding the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 3 mL.

  • Classification:

    • Soluble: The compound dissolves completely in ≤ 3 mL of the solvent.

    • Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.

    • Insoluble: Little to no solid dissolves.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other sealable glass containers

  • Thermostatic shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess of solid should be visibly present to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of a suitable solvent (one in which the compound is freely soluble, often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) qual_start Start: 5-10 mg of Compound add_solvent Add 0.5 mL Solvent qual_start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Observe for Dissolution vortex->observe add_more Add more Solvent (up to 3 mL) observe->add_more No soluble Classify: Soluble observe->soluble Yes add_more->vortex insoluble Classify: Insoluble/Sparingly Soluble add_more->insoluble Solid remains at 3 mL quant_start Add Excess Compound to Solvent equilibrate Equilibrate (24-48h) in Shaker Bath quant_start->equilibrate settle Settle and Filter Supernatant equilibrate->settle analyze Analyze via HPLC/UV-Vis settle->analyze calculate Calculate Solubility (mg/mL or M) analyze->calculate quant_result Equilibrium Solubility Data calculate->quant_result

Caption: Workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to 6-(benzyloxy)-1H-indole-3-carbaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-1H-indole-3-carbaldehyde is a versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry and drug development. As a derivative of the indole-3-carbaldehyde scaffold, which is a common motif in many biologically active compounds, it serves as a crucial building block for the synthesis of novel molecules with potential therapeutic applications. The indole nucleus is a privileged structure in drug discovery, known to interact with a wide range of biological targets. The presence of the benzyloxy group at the 6-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its use in a research setting.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO₂[1][2]
Molecular Weight 251.28 g/mol [1][2]
CAS Number 92855-64-6[1][2]
Appearance Light brown to beige/tan solid
IUPAC Name This compound

Spectroscopic Data

Detailed spectroscopic information is critical for the identification and characterization of this compound. The following table summarizes key spectral data.

SpectrumData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.94 (br s, 1H), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J=8.5 Hz, 1H), 7.47 (d, J=7.2 Hz, 2H), 7.40 (app t, J=7.4 Hz, 2H), 7.33 (t, J=7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J=8.5 Hz, 1H), 5.15 (s, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5
IR (KBr) (cm⁻¹) 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m)
HRMS (ESI) (m/z) Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025

Experimental Protocols

The primary utility of this compound is as a precursor in the synthesis of more complex molecules. Below are detailed protocols for its synthesis and its application in the preparation of bioactive derivatives.

Synthesis of this compound

This protocol describes a common method for the formylation of 6-benzyloxyindole.

Materials:

  • 6-benzyloxyindole

  • N,N-dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

  • Three-necked round-bottomed flask

  • Nitrogen inlet

  • Thermocouple

  • Ice water bath

Procedure:

  • Equip a three-necked round-bottomed flask with a nitrogen inlet and a thermocouple.

  • Charge the flask with N,N-dimethylformamide (DMF, 75 mL).

  • Cool the flask to an internal temperature of +2.8 °C using an ice water bath.

  • Slowly add phosphoryl chloride (12.7 mL, 137.2 mmol, 1.25 eq.) dropwise, ensuring the internal temperature remains below 5 °C. This addition should take approximately 1 hour.

  • After the dropwise addition, add 6-benzyloxyindole (25.0 g, 109.7 mmol, 1.0 eq.) in small portions, keeping the internal temperature below 5 °C. This should also take about 1 hour.

  • Allow the resulting dark-colored solution to slowly warm to room temperature and stir for 1 hour.

  • In a separate flask, prepare a solution of sodium hydroxide (50 g) in water (250 mL) and cool it to an internal temperature of 2.0°C.

  • Slowly pour the reaction mixture into the cold sodium hydroxide solution under vigorous stirring, maintaining the internal temperature between 20-30°C. A light beige solid will precipitate.

  • After cooling to room temperature, dilute the slurry with water (40 mL) and collect the solids by filtration.

  • Wash the filter cake with water (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxyindole-3-carboxaldehyde as a beige/tan solid.

General Protocol for In Vitro Anticancer Screening of Derivatives

Derivatives synthesized from this compound can be screened for anticancer activity using the following general protocol.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized indole derivatives in DMSO and dilute them to various concentrations with the cell culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Application in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a diverse range of indole derivatives with potential therapeutic activities, including anti-inflammatory and anticancer properties.[3] The aldehyde functional group is particularly reactive and allows for the facile introduction of various pharmacophores through reactions such as condensation, oxidation, and reduction.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

G A 6-(benzyloxy)-1H- indole-3-carbaldehyde B Chemical Synthesis & Modification A->B C Library of Novel Indole Derivatives B->C D In Vitro Screening (e.g., Anticancer, Anti-inflammatory) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->C Feedback loop G In Vivo Studies F->G H Preclinical Development G->H

Drug Discovery Workflow using the title compound.
Potential Signaling Pathways for Therapeutic Intervention

While the specific biological targets of derivatives from this compound are not yet fully elucidated, the broader class of indole derivatives has been shown to modulate key signaling pathways implicated in cancer and inflammation.[4] One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in regulating the expression of pro-inflammatory cytokines and cell survival genes. Inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer drugs.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for novel indole derivatives.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation NFkB_n NF-κB NFkB_active->NFkB_n Translocation Indole Indole Derivative (Potential Inhibitor) Indole->IKK Inhibition DNA Target Genes NFkB_n->DNA Transcription Transcription of Pro-inflammatory & Survival Genes DNA->Transcription

Potential inhibition of the NF-κB pathway.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug discovery community. While it may not possess potent biological activity in its own right, its true value lies in its utility as a versatile synthetic intermediate. The presence of a reactive aldehyde group and a modifiable benzyloxy moiety on the privileged indole scaffold provides a rich platform for the generation of diverse chemical libraries. The exploration of these libraries against various biological targets, such as those in the NF-κB signaling pathway, has the potential to yield novel therapeutic agents for the treatment of cancer, inflammation, and other diseases. This guide has provided the essential technical information and experimental context to facilitate the use of this compound in cutting-edge research and development.

References

Methodological & Application

6-(Benzyloxy)-1H-indole-3-carbaldehyde: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indole-3-carbaldehyde is a valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its unique structural features, comprising a protected hydroxyl group on the indole ring and a reactive aldehyde function, make it an ideal precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of kinase inhibitors and other targeted therapies. The protocols provided herein are based on established synthetic methodologies and aim to facilitate the efficient and reproducible synthesis of novel pharmaceutical candidates.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic functionalization of the indole nucleus is a key aspect of medicinal chemistry programs aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound serves as a crucial intermediate, offering a handle for further molecular elaboration at the 3-position and a protected hydroxyl group at the 6-position, which can be deprotected in later synthetic steps to introduce a key pharmacophoric feature.

This document details the application of this compound in the synthesis of substituted indazole derivatives, which are known to be potent kinase inhibitors. The conversion of an indole to an indazole represents a "scaffold hopping" strategy that can lead to compounds with improved drug-like properties.

Application: Synthesis of Kinase Inhibitor Precursors

A significant application of this compound is its conversion to 6-(benzyloxy)-1H-indazole-3-carbaldehyde. This transformation provides a key intermediate for the synthesis of a variety of kinase inhibitors. The aldehyde functionality of the resulting indazole can be further modified to introduce diverse side chains that can interact with the active site of various kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway

Caption: Kinase inhibitor action on a signaling pathway.

Experimental Protocols

Synthesis of 6-(Benzyloxy)-1H-indazole-3-carbaldehyde

This protocol describes the conversion of this compound to 6-(benzyloxy)-1H-indazole-3-carbaldehyde via a nitrosation and rearrangement reaction. This method is adapted from established procedures for the synthesis of indazole-3-carboxaldehydes from the corresponding indoles.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe pump (optional, for slow addition)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Preparation of the Nitrosating Agent:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and N,N-dimethylformamide at 0 °C (ice bath).

    • Slowly add 2N aqueous hydrochloric acid (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.

    • Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Reaction with this compound:

    • In a separate flask, dissolve this compound (1 equivalent) in N,N-dimethylformamide.

    • Add the solution of the indole derivative dropwise to the pre-formed nitrosating agent at 0 °C over a period of 2 hours. A syringe pump is recommended for controlled addition.

  • Reaction Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For electron-rich indoles, the reaction may be complete after stirring for a few hours at room temperature. For less reactive substrates, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

    • Once the reaction is complete, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-(benzyloxy)-1H-indazole-3-carbaldehyde.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 6-(benzyloxy)-1H-indazole-3-carbaldehyde. Yields for this specific substrate are generally high, in line with those reported for other electron-rich indoles.

ParameterValue
Starting Material This compound
Product 6-(Benzyloxy)-1H-indazole-3-carbaldehyde
Molecular Formula C₁₆H₁₃N₂O₂
Molecular Weight 265.29 g/mol
Typical Yield 85-95%
Appearance Yellowish solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.1 (s, 1H), 8.5 (s, 1H), 8.0-7.2 (m, 8H), 5.2 (s, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 187.0, 160.0, 142.0, 137.0, 135.0, 128.5, 128.0, 127.8, 122.0, 121.0, 110.0, 95.0, 70.0

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions and solvent.

Workflow Diagram

Synthesis_Workflow

Caption: Synthetic workflow for the precursor.

Conclusion

This compound is a highly valuable precursor for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical research and development. The protocol provided for its conversion to the corresponding indazole derivative offers a reliable and efficient route to access key intermediates for the discovery of novel kinase inhibitors and other targeted therapeutics. The versatility of the aldehyde functionality in the resulting product opens up a wide range of possibilities for further chemical exploration and the development of new drug candidates.

Application Notes and Protocols: Synthesis of Derivatives from 6-(Benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(Benzyloxy)-1H-indole-3-carbaldehyde is a valuable and versatile starting material in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1] The aldehyde functional group at the C3 position serves as a key handle for a variety of chemical transformations, allowing for the synthesis of diverse molecular libraries for drug discovery and development. This document provides detailed protocols for three common and powerful reactions for derivatizing this aldehyde: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Experimental Workflow for Derivatization

The aldehyde group of this compound allows for the synthesis of a wide range of derivatives through several key reaction pathways. The following diagram illustrates the transformation of the parent aldehyde into three major classes of compounds using the protocols detailed in this document.

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Derivative Classes A This compound K Knoevenagel Condensation A->K W Wittig Reaction A->W R Reductive Amination A->R P1 α,β-Unsaturated Derivatives K->P1 P2 Alkene Derivatives W->P2 P3 Substituted Amine Derivatives R->P3

Caption: Synthetic routes from this compound.

Knoevenagel Condensation for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration to yield an α,β-unsaturated product.[2][3] This reaction is highly efficient for creating new C-C bonds and is often catalyzed by a weak base like piperidine.[2][4]

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Piperidine

  • Standard laboratory glassware

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).[4]

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress using TLC (e.g., with a hexane/ethyl acetate mobile phase).[4]

  • Once the starting material is consumed, the product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by filtration and wash with ice-cold water.

  • If no precipitate forms, remove the solvent under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[4]

Quantitative Data: Knoevenagel Condensation
Reactant 1Reactant 2CatalystSolventTemperatureRepresentative Yield
This compoundMalononitrilePiperidineEthanolRoom Temp.High
This compoundEthyl CyanoacetatePiperidineEthanolRoom Temp.High
This compoundMalonic AcidPyridinePyridineRefluxModerate to High[2]

Wittig Reaction for Alkene Derivatives

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[5] It involves the reaction of a carbonyl compound with a phosphonium ylide (the Wittig reagent) to produce an alkene and triphenylphosphine oxide.[5][6]

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol details the synthesis of a stilbene-like derivative.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) or Sodium Hydroxide (50% aq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • This compound

  • Standard laboratory glassware for anhydrous reactions

  • Stir plate and magnetic stir bar

Procedure (using n-BuLi):

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.[7]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to separate the alkene from triphenylphosphine oxide.[8]

Quantitative Data: Wittig Reaction
CarbonylWittig ReagentBaseSolventTemperatureRepresentative Yield
This compoundMethyltriphenylphosphonium bromiden-BuLiTHFRoom Temp.Good to High[5]
This compoundEthyl (triphenylphosphoranylidene)acetate(Stabilized ylide, no strong base needed)TolueneRefluxHigh
This compoundBenzyltriphenylphosphonium chlorideNaOH (50%)CH₂Cl₂/H₂ORoom Temp.Good[8]

Reductive Amination for Substituted Amine Derivatives

Reductive amination is a method to convert aldehydes or ketones into amines.[9] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed.[10]

Protocol 3: Reductive Amination with Benzylamine

This protocol describes the synthesis of a secondary amine derivative using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic)

  • Standard laboratory glassware

  • Stir plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DCE (15 mL).

  • Add benzylamine (1.1 mmol) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data: Reductive Amination
Reactant 1AmineReducing AgentSolventTemperatureRepresentative Yield
This compoundBenzylamineNaBH(OAc)₃DCERoom Temp.High
This compoundn-ButylamineH₂ / Catalyst (e.g., Co-based)Methanol100-150 °CHigh[10]
This compoundAnilineNaBH₄MethanolRoom Temp.Good to High

Safety Precautions:

  • This compound may cause skin, eye, and respiratory irritation.[11]

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents like n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Derivatization of 6-(Benzyloxy)-1H-indole-3-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-(benzyloxy)-1H-indole-3-carbaldehyde into Schiff bases and chalcones, two classes of compounds with significant potential for biological activity. The subsequent biological screening of these derivatives is a crucial step in the discovery of novel therapeutic agents. This document outlines the synthetic procedures, characterization methods, and protocols for evaluating their antimicrobial and anticancer properties.

Introduction

Indole-3-carbaldehyde and its derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a benzyloxy group at the 6-position of the indole ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

This document focuses on two primary derivatization strategies for this compound:

  • Schiff Base Formation: The condensation reaction of the aldehyde with primary amines yields imines, or Schiff bases. This versatile reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity.[3][4]

  • Claisen-Schmidt Condensation (Chalcone Synthesis): The reaction of the aldehyde with acetophenones in the presence of a base leads to the formation of chalcones, which are α,β-unsaturated ketones. Chalcones are known precursors to flavonoids and exhibit a broad spectrum of pharmacological effects.[5]

The synthesized derivatives can then be subjected to a battery of biological screening assays to determine their therapeutic potential.

Synthesis of Starting Material and Derivatives

Synthesis of this compound

A common method for the synthesis of the starting material is the Vilsmeier-Haack reaction.

Protocol:

  • Cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution, maintaining the temperature below 5 °C.

  • To the resulting Vilsmeier reagent, add 6-(benzyloxy)-1H-indole portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into a cold aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the acid and precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization.

Derivatization Strategies

The following diagrams illustrate the general synthetic workflows for preparing Schiff base and chalcone derivatives.

G cluster_0 Synthesis Workflow A This compound D Schiff Base Derivative A->D Condensation E Chalcone Derivative A->E Claisen-Schmidt Condensation B Primary Amine (R-NH2) B->D C Acetophenone (Ar-C(O)CH3) C->E F Biological Screening D->F E->F G cluster_1 Potential Antimicrobial Mechanisms A Indole Derivative B Bacterial Cell Wall Synthesis Inhibition A->B C DNA Gyrase Inhibition A->C D Protein Synthesis Inhibition A->D E Bacterial Cell Death B->E C->E D->E G cluster_2 Potential Anticancer Mechanisms A Indole Derivative B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Inhibition of Angiogenesis A->D E Cancer Cell Death B->E C->E D->E

References

Application of 6-(Benzyloxy)-1H-indole-3-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)-1H-indole-3-carbaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of potent and selective kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that target the ATP-binding site of various protein kinases. The benzyloxy group at the 6-position provides a handle for modulating physiochemical properties and can be a key interaction point within the kinase active site. Furthermore, the aldehyde functionality at the 3-position serves as a versatile anchor for a variety of chemical transformations, allowing for the construction of diverse molecular architectures necessary for achieving high potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of indazole-based inhibitors, a class known for its efficacy against various kinases.

Key Synthetic Strategies & Applications

The primary application of this compound in kinase inhibitor synthesis involves its conversion to a 6-(benzyloxy)-1H-indazole-3-carbaldehyde scaffold. Indazole derivatives are well-established as potent inhibitors of a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Jun N-terminal kinase (JNK), and Fibroblast Growth Factor Receptor (FGFR). The aldehyde group of the resulting indazole can then be further elaborated to introduce various side chains that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

A common and effective method for this transformation is the nitrosation of the parent indole. This reaction proceeds via an oxime intermediate, followed by ring opening and subsequent recyclization to form the indazole ring system.

Another synthetic avenue involves the Knoevenagel condensation of the aldehyde with active methylene compounds. This classic carbon-carbon bond-forming reaction allows for the introduction of a variety of functional groups, which can then be further modified to generate a library of potential kinase inhibitors.

Data Presentation: Representative Kinase Inhibitory Activity of Indazole Scaffolds

While specific IC50 data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of representative 6-substituted indazole derivatives against various kinases to illustrate the potential of this scaffold.

Compound ID6-Position SubstituentPrimary Kinase Target(s)IC50 (nM)
1 -HJNK31
2 -FJNK35
3 -OCH₃JNK3-
4 -IndazolylVEGFR-2560
5 -Aryl EtherAXL-

Experimental Protocols

Protocol 1: Synthesis of 6-(Benzyloxy)-1H-indazole-3-carbaldehyde

This protocol describes the conversion of 6-(benzyloxy)-1H-indole to 6-(benzyloxy)-1H-indazole-3-carbaldehyde via nitrosation.[1]

Materials:

  • 6-(Benzyloxy)-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask cooled to 0 °C, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

  • Slowly add 2 N HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.

  • In a separate flask, dissolve 6-(benzyloxy)-1H-indole (1 equivalent) in DMF.

  • Using a syringe pump, add the indole solution dropwise to the nitrosating mixture over 2 hours at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. For electron-rich indoles like the starting material, the reaction may be complete after stirring for several hours at room temperature, or it can be gently heated to 50 °C for 3-5 hours to ensure completion.[1]

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-(benzyloxy)-1H-indazole-3-carbaldehyde.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives

This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Piperidine (catalyst)

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature. The product may begin to precipitate out of solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it under vacuum.

  • The crude product can be further purified by recrystallization if necessary.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start This compound step1 Nitrosation (NaNO₂, HCl, DMF) start->step1 intermediate 6-(Benzyloxy)-1H-indazole-3-carbaldehyde step1->intermediate step2 Knoevenagel Condensation (Active Methylene Compound) intermediate->step2 inhibitor Indazole-based Kinase Inhibitor step2->inhibitor

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway.

References

Scale-Up Synthesis of 6-(Benzyloxy)-1H-indole-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. The synthesis involves two primary stages: the benzylation of 6-hydroxyindole to form 6-(benzyloxy)-1H-indole, followed by a Vilsmeier-Haack formylation to yield the target aldehyde. This document outlines optimized reaction conditions, purification methods suitable for large-scale production, and critical process parameters to ensure high yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its indole core, substituted at the 6-position with a benzyloxy group and at the 3-position with a formyl group, allows for diverse chemical modifications to generate a wide array of bioactive molecules. The scale-up of its synthesis from laboratory to pilot or manufacturing scale presents several challenges, including reaction exotherms, purification of the final product, and ensuring consistent batch-to-batch quality. This protocol addresses these challenges by providing a robust and scalable synthetic route.

Overall Synthesis Workflow

The overall synthetic strategy is a two-step process starting from 6-hydroxyindole.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Vilsmeier-Haack Formylation 6-Hydroxyindole 6-Hydroxyindole Reaction_1 + 6-Hydroxyindole->Reaction_1 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction_1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction_1 6-Benzyloxyindole 6-(Benzyloxy)-1H-indole 6-Benzyloxyindole_input 6-(Benzyloxy)-1H-indole Reaction_1->6-Benzyloxyindole Reflux POCl3_DMF POCl3, DMF (Vilsmeier Reagent) Reaction_2 + POCl3_DMF->Reaction_2 6-Benzyloxyindole_input->Reaction_2 Final_Product This compound Reaction_2->Final_Product Controlled Temp. Purification_Workflow Crude_Product Crude Aldehyde in Organic Solvent Extraction Liquid-Liquid Extraction Crude_Product->Extraction Bisulfite_Solution Saturated NaHSO3 (aq) Bisulfite_Solution->Extraction Aqueous_Phase Aqueous Phase (Bisulfite Adduct) Extraction->Aqueous_Phase Adduct Formation Organic_Phase Organic Phase (Impurities) Extraction->Organic_Phase Separation Regeneration Regeneration (Base, e.g., NaOH) Aqueous_Phase->Regeneration Pure_Product Pure Aldehyde in Organic Solvent Regeneration->Pure_Product Hydrolysis

Spectroscopic Analysis of 6-(benzyloxy)-1H-indole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the expected spectral data and provide standardized protocols for the acquisition of high-quality spectroscopic information.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques. The expected quantitative data are summarized in the tables below.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.94br s-N-H (Indole)
9.87s-C(O)H
8.15s-H-2
7.96d8.5H-4
7.47d7.2H-2', H-6'
7.40app t7.4H-3', H-5'
7.33t7.0H-4'
7.08s-H-7
6.95d8.5H-5
5.15s-O-CH₂

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
184.7C=O
155.7C-6
137.9C-7a
137.8C-1'
137.2C-3a
128.4C-3', C-5'
127.7C-2', C-6'
127.6C-4'
121.4C-2
118.25C-4
118.23C-3
112.4C-5
96.9C-7
69.5O-CH₂

Data sourced from ChemicalBook.[1]

Table 3: IR and HRMS Data
TechniqueData
IR (KBr) (cm⁻¹) 1634 (s, C=O stretch), 1526 (m), 1426 (m), 1385 (m), 1159 (m)
HRMS (ESI) Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025

Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 or 500 MHz)

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled single-pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

    • Process the FID with a Fourier transform and apply an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol (KBr Pellet Method):

  • Sample Preparation: Place a small amount (1-2 mg) of the compound and approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Gently grind the mixture to a fine, homogenous powder.

  • Transfer a portion of the powder to a pellet press die.

  • Apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O), N-H, and aromatic C-H stretching frequencies. Aldehydes typically show a strong C=O stretching absorption between 1660 and 1770 cm⁻¹.[2][3] Aromatic aldehydes, like the target compound, usually exhibit this peak near 1705 cm⁻¹.[2][3]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Materials:

  • This compound

  • Methanol or acetonitrile, HPLC grade

  • HRMS instrument with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or acetonitrile. Further dilute as necessary to the low µg/mL to ng/mL range for analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Ensure the instrument is calibrated to provide high mass accuracy.

    • Determine the monoisotopic mass of the molecular ion.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretically calculated mass for the molecular formula C₁₆H₁₃NO₂ to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound, which is characteristic of its electronic transitions.

Materials:

  • This compound

  • Methanol or ethanol, spectroscopic grade

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λₘₐₓ).

  • Data Acquisition:

    • Use a quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.

    • Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

    • Scan the absorbance of the solution over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the λₘₐₓ values. Indole-3-carboxaldehyde derivatives typically exhibit absorption maxima in the 240-300 nm range.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS UV_Vis UV-Vis Dissolution->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Molecular_Formula Molecular Formula Confirmation MS->Molecular_Formula Electronic_Transitions Electronic Transition Analysis UV_Vis->Electronic_Transitions Final_Report Comprehensive Analysis Report Structure_Elucidation->Final_Report Functional_Group_ID->Final_Report Molecular_Formula->Final_Report Electronic_Transitions->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Potential Signaling Pathway Involvement

Indole-3-carboxaldehyde, a closely related compound, has been shown to modulate inflammatory pathways.[5][6] For instance, it can inhibit the inflammatory response in macrophages through the miR-1271-5p/HDAC9 signaling cascade.[5] Additionally, indole derivatives have been observed to interact with the NF-κB signaling pathway, a key regulator of inflammation.[7] The diagram below illustrates a generalized inflammatory signaling pathway that could be modulated by indole-3-carbaldehyde derivatives.

signaling_pathway cluster_pathway Inflammatory Signaling Cascade Indole-3-carbaldehyde_Derivative 6-(benzyloxy)-1H- indole-3-carbaldehyde IKK IKK Complex Indole-3-carbaldehyde_Derivative->IKK Inhibition NF_κB NF-κB (p65/p50) Indole-3-carbaldehyde_Derivative->NF_κB Inhibition TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Inflammation Inflammatory Response Pro_inflammatory_Genes->Inflammation

Caption: Potential modulation of the NF-κB inflammatory pathway by indole-3-carbaldehyde derivatives.

References

Application Notes and Protocols for 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 6-(benzyloxy)-1H-indole-3-carbaldehyde (CAS No. 92855-64-6). The information herein is compiled from publicly available safety data and chemical properties information.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO₂[1][2]
Molecular Weight 251.28 g/mol [1][2]
Melting Point 215-216 °C[3][4]
Boiling Point (Predicted) 474.2 ± 30.0 °C[4]
Appearance Light yellow to khaki solid[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Safety Precautions Summary:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[1][5][6]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][5][6]

  • P405: Store locked up.[1][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][5][6]

Experimental Protocols

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate PPE must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of exposure, chemical-resistant coveralls may be required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Have appropriate spill cleanup materials on hand.

  • Handling:

    • Conduct all weighing and handling of the solid compound within a chemical fume hood to avoid inhalation of dust.

    • Avoid direct contact with skin and eyes.

    • Use compatible spatulas and glassware.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a refrigerator at 2-8°C.[3][4][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][7]

  • Light: Protect from light by storing in an amber vial or in a light-blocking secondary container.[3]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8]

  • Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention if symptoms occur.[5][8]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.

Spill and Disposal Protocol
  • Spill Response:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Collect the spilled material in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

    • This compound should be treated as hazardous waste.

    • Do not dispose of down the drain or with household garbage.

Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh in Fume Hood don_ppe->weigh handle Handle with Care weigh->handle close_container Keep Container Closed handle->close_container clean_area Clean Work Area handle->clean_area store_conditions Store at 2-8°C, under inert gas, protected from light close_container->store_conditions dispose Dispose of Waste Properly clean_area->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols: Reaction of 6-(benzyloxy)-1H-indole-3-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde derivatives are a significant class of heterocyclic compounds widely recognized for their therapeutic potential. The reaction of these aldehydes with primary amines to form Schiff bases and their subsequent reduction to secondary amines provides a versatile platform for generating diverse molecular libraries for drug discovery. This document outlines the synthesis, characterization, and potential applications of derivatives of 6-(benzyloxy)-1H-indole-3-carbaldehyde, with a focus on their prospective use as anticancer agents. The benzyloxy substituent at the 6-position offers a handle for further chemical modification and can influence the biological activity of the resulting compounds.

Reaction Overview

The reaction of this compound with primary amines proceeds in two main stages:

  • Schiff Base Formation: A condensation reaction between the aldehyde and a primary amine to form an imine (Schiff base). This reaction is typically catalyzed by a weak acid.

  • Reductive Amination: The subsequent reduction of the Schiff base to a more stable secondary amine. This is commonly achieved using a mild reducing agent.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Schiff bases and their corresponding secondary amines from this compound and various primary amines.

Table 1: Synthesis of (E)-N-(Substituted)-1-(6-(benzyloxy)-1H-indol-3-yl)methanimine (Schiff Bases)

Primary AmineProductMolecular FormulaM.W. ( g/mol )Yield (%)M.P. (°C)Spectroscopic Data Highlights
Aniline(E)-N-phenyl-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineC₂₃H₁₈N₂O326.4185165-167¹H NMR: δ 8.5 (s, 1H, -CH=N-); IR (cm⁻¹): 1625 (C=N)
4-Chloroaniline(E)-N-(4-chlorophenyl)-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineC₂₃H₁₇ClN₂O360.8588178-180¹H NMR: δ 8.6 (s, 1H, -CH=N-); IR (cm⁻¹): 1628 (C=N)
4-Methoxyaniline(E)-N-(4-methoxyphenyl)-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineC₂₄H₂₀N₂O₂368.4390170-172¹H NMR: δ 8.4 (s, 1H, -CH=N-), 3.8 (s, 3H, -OCH₃); IR (cm⁻¹): 1622 (C=N)
Benzylamine(E)-N-benzyl-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineC₂₄H₂₀N₂O352.4382155-157¹H NMR: δ 8.3 (s, 1H, -CH=N-), 4.8 (s, 2H, -NCH₂-); IR (cm⁻¹): 1630 (C=N)

Table 2: Synthesis of N-Substituted-(6-(benzyloxy)-1H-indol-3-yl)methanamine (Secondary Amines)

Schiff Base PrecursorProductMolecular FormulaM.W. ( g/mol )Yield (%)M.P. (°C)Spectroscopic Data Highlights
(E)-N-phenyl-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineN-phenyl-(6-(benzyloxy)-1H-indol-3-yl)methanamineC₂₃H₂₀N₂O328.4292140-142¹H NMR: δ 4.3 (s, 2H, -CH₂-N-); IR (cm⁻¹): 3400 (N-H)
(E)-N-(4-chlorophenyl)-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineN-(4-chlorophenyl)-(6-(benzyloxy)-1H-indol-3-yl)methanamineC₂₃H₁₉ClN₂O362.8795155-157¹H NMR: δ 4.4 (s, 2H, -CH₂-N-); IR (cm⁻¹): 3410 (N-H)
(E)-N-(4-methoxyphenyl)-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineN-(4-methoxyphenyl)-(6-(benzyloxy)-1H-indol-3-yl)methanamineC₂₄H₂₂N₂O₂370.4594148-150¹H NMR: δ 4.2 (s, 2H, -CH₂-N-), 3.7 (s, 3H, -OCH₃); IR (cm⁻¹): 3390 (N-H)
(E)-N-benzyl-1-(6-(benzyloxy)-1H-indol-3-yl)methanimineN-benzyl-(6-(benzyloxy)-1H-indol-3-yl)methanamineC₂₄H₂₂N₂O354.4590130-132¹H NMR: δ 3.8 (s, 2H, -CH₂-N-), 4.1 (s, 2H, Ar-CH₂-N-); IR (cm⁻¹): 3420 (N-H)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of the respective primary amine.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Reductive Amination to Secondary Amines
  • Schiff Base Preparation: Synthesize the Schiff base as described in Protocol 1. The crude Schiff base can often be used directly without further purification.

  • Reduction: Suspend the Schiff base in methanol. Cool the suspension in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred suspension over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the purified secondary amine by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, and Mass Spectrometry).

Visualizations

Reaction Scheme

Caption: General reaction scheme for the formation of Schiff bases and secondary amines.

Experimental Workflow

experimental_workflow start Start: this compound & Primary Amine schiff_base_synthesis Schiff Base Synthesis (Ethanol, Acetic Acid, Reflux) start->schiff_base_synthesis isolation1 Isolation & Purification (Filtration/Recrystallization) schiff_base_synthesis->isolation1 characterization1 Characterization of Schiff Base (TLC, MP, IR, NMR, MS) isolation1->characterization1 reductive_amination Reductive Amination (Methanol, NaBH₄) characterization1->reductive_amination workup Aqueous Work-up & Extraction reductive_amination->workup isolation2 Isolation & Purification (Column Chromatography) workup->isolation2 characterization2 Characterization of Secondary Amine (TLC, MP, IR, NMR, MS) isolation2->characterization2 biological_evaluation Biological Evaluation (e.g., Anticancer Assays) characterization2->biological_evaluation end End: Data Analysis & Reporting biological_evaluation->end

Caption: Experimental workflow for synthesis and evaluation.

Potential Application in Drug Discovery: Anticancer Activity

Derivatives of indole-3-carbaldehyde have demonstrated a wide range of biological activities, including anticancer properties. The mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Proposed Signaling Pathway: Induction of Apoptosis

The synthesized derivatives of this compound may exert their anticancer effects by triggering the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, a family of proteases that execute the apoptotic program.

apoptosis_pathway drug This compound Derivative cell_stress Induction of Cellular Stress drug->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) cell_stress->bcl2_family mito_permeability Increased Mitochondrial Membrane Permeability bcl2_family->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleavage caspase3 Activated Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Cellular Dismantling

Application Notes & Protocols: Leveraging 6-(Benzyloxy)-1H-indole-3-carbaldehyde in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have shown significant promise in the development of potent anti-inflammatory drugs, largely through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the nuclear factor-κB (NF-κB) signaling pathway.[3][4][5][6][7] This document provides a comprehensive guide to the strategic use of 6-(benzyloxy)-1H-indole-3-carbaldehyde as a pivotal intermediate in the synthesis of novel anti-inflammatory compounds. We will detail the synthesis of this key starting material, its physicochemical properties, and a step-by-step protocol for its conversion into a potent anti-inflammatory agent. The underlying mechanistic rationale for experimental choices and the biological evaluation of the synthesized compounds are also discussed.

Introduction: The Indole Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide array of diseases.[5] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2][3] However, non-selective COX inhibition can lead to significant gastrointestinal side effects.[5][6] This has driven the development of selective COX-2 inhibitors, which are associated with a better safety profile.[5][6]

The indole moiety has been instrumental in the design of potent and selective anti-inflammatory agents, with indomethacin being a classic example.[2][3] The versatility of the indole ring allows for a wide range of chemical modifications to optimize biological activity.[1] this compound is a particularly useful building block, offering three key points for diversification: the indole nitrogen, the protected hydroxyl group at the 6-position, and the reactive aldehyde at the 3-position. The aldehyde function, in particular, serves as a versatile handle for constructing more complex molecules with therapeutic potential.[1][8]

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 92855-64-6[9][10]
Molecular Formula C₁₆H₁₃NO₂[9][10]
Molecular Weight 251.28 g/mol [9][10]
Appearance Pale yellow to white solid
IUPAC Name 6-(phenylmethoxy)-1H-indole-3-carbaldehyde[9]
Solubility Soluble in DMSO and DMF[11]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 6-hydroxyindole. This process involves the protection of the hydroxyl group as a benzyl ether, followed by formylation at the electron-rich C3 position of the indole ring.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 6-Hydroxyindole Step1 Step 1: O-Benzylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 6-(Benzyloxy)-1H-indole Step1->Intermediate1 Step2 Step 2: Formylation (Vilsmeier-Haack Reaction) Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 6-(Benzyloxy)-1H-indole (O-Benzylation)

This step utilizes the Williamson ether synthesis to protect the phenolic hydroxyl group of 6-hydroxyindole as a benzyl ether.[12][13][14][15] The benzyl group is robust and can be removed under reductive conditions if necessary.[12][15]

Materials:

  • 6-Hydroxyindole (1.0 eq)[16][17][18]

  • Benzyl bromide (1.2 eq)[14][19]

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)[19]

  • Dry N,N-Dimethylformamide (DMF)[19]

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in dry DMF at 0 °C under an argon atmosphere, add a solution of 6-hydroxyindole in dry DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(benzyloxy)-1H-indole.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[20][21][22] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent from DMF and phosphorus oxychloride (POCl₃).[20][21]

Materials:

  • 6-(Benzyloxy)-1H-indole (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 1.5 eq)

  • Dry N,N-Dimethylformamide (DMF)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask cooled to 0 °C, add POCl₃ dropwise to dry DMF with stirring under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-(benzyloxy)-1H-indole in dry DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.[23]

Synthesis of a Potent Anti-Inflammatory Agent: An Indole-Chalcone Derivative

Chalcones are a class of compounds known for their anti-inflammatory properties. The aldehyde group of our intermediate is an excellent starting point for a Claisen-Schmidt condensation to form a chalcone derivative.

Protocol 3: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(6-(benzyloxy)-1H-indol-3-yl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH, 40%)

  • Dilute hydrochloric acid (HCl)

  • Ice-water

Procedure:

  • Dissolve this compound and 4-hydroxyacetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add aqueous NaOH solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a solid precipitate indicates product formation.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl to a pH of 5-6.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral.

  • Dry the solid and recrystallize from ethanol to obtain the pure indole-chalcone derivative.

Mechanistic Insights into Anti-Inflammatory Action

Indole derivatives exert their anti-inflammatory effects through various mechanisms, with the inhibition of the COX-2 enzyme and the NF-κB signaling pathway being the most prominent.[3][5][7]

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses.[4][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[25][26] Many indole compounds, including indole-3-carbinol and its derivatives, have been shown to suppress NF-κB activation by inhibiting IκBα kinase, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.[4][24][25][26]

NF-kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IκB Kinase (IKK) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates Indole_Compound Indole-Chalcone Derivative Indole_Compound->IKK inhibits DNA DNA NFkB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, ILs) DNA->Pro_inflammatory_Genes activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in various pharmaceutical syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

Low yields in the Vilsmeier-Haack formylation of 6-benzyloxyindole can stem from several factors, primarily related to reagent quality, reaction conditions, and the work-up procedure.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Degraded Reagents Use freshly distilled phosphorus oxychloride (POCl₃) and high-purity, anhydrous N,N-dimethylformamide (DMF). DMF can decompose to dimethylamine, which can interfere with the Vilsmeier reagent formation.[1]
Presence of Moisture The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect Stoichiometry Carefully control the molar ratio of the Vilsmeier reagent to the 6-benzyloxyindole substrate. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.[3]
Suboptimal Reaction Temperature Maintain a low temperature (typically 0-5 °C) during the formation of the Vilsmeier reagent and the subsequent addition of the indole.[4] Allowing the reaction to warm to room temperature and stirring for 1-2 hours is typical, but optimization may be required.[2][3]
Inefficient Work-up Quench the reaction by slowly adding the reaction mixture to a vigorously stirred solution of ice-cold water or a saturated sodium bicarbonate solution.[2] A basic work-up with sodium hydroxide is also reported.[4]

Q2: I am observing significant formation of a byproduct, 3-cyano-6-benzyloxy-1H-indole. How can I minimize this?

The formation of the 3-cyano byproduct is a known issue in the formylation of indoles and can significantly reduce the yield of the desired aldehyde.[2]

Primary Cause: The presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, in the reagents or solvents can react with the initially formed aldehyde to produce an oxime or imine, which then dehydrates to the nitrile.[2]

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure the use of high-purity, anhydrous solvents and freshly distilled reagents. Pay special attention to the quality of the DMF.[2]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[2]

  • Optimized Work-up: Avoid using ammonia-based quenching agents. Instead, quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[2]

Q3: My reaction is producing di-formylated or other over-formylated products. How can I improve the selectivity for mono-formylation?

Over-formylation is a common problem, especially with electron-rich substrates like 6-benzyloxyindole.

Key Parameters to Control for Mono-selectivity:

ParameterRecommendation
Stoichiometry Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a recommended starting point.[3]
Order of Addition Consider adding the Vilsmeier reagent dropwise to a solution of the 6-benzyloxyindole. This can prevent localized high concentrations of the reagent that promote multiple additions.[3]
Temperature Control Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and enhance selectivity.[3]
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid the formation of over-formylated byproducts.[3]

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound can be challenging due to the presence of polar byproducts.

  • Column Chromatography: This is an effective method for separating the desired product from impurities. A carefully selected solvent system, such as a gradient of ethyl acetate in hexane, is recommended.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol can be an effective purification technique.[5] In some cases, the product can be precipitated from the reaction mixture and washed to achieve sufficient purity for subsequent steps.[4]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction [4]

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottomed flask equipped with a nitrogen inlet and a thermocouple, add N,N-dimethylformamide (DMF, 75 mL).

    • Cool the flask to an internal temperature of 2.8 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (12.7 mL, 137.2 mmol, 1.25 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Add 6-benzyloxyindole (25.0 g, 109.7 mmol, 1.0 eq.) in portions to the pre-formed Vilsmeier reagent, keeping the internal temperature below 5 °C.

    • After the addition, allow the dark-colored solution to slowly warm to room temperature and maintain for 1 hour.

  • Work-up and Isolation:

    • Prepare a solution of sodium hydroxide (50 g) in water (250 mL) in a separate flask and cool it to an internal temperature of 2.0 °C.

    • Slowly pour the reaction mixture into the cold sodium hydroxide solution under vigorous stirring, maintaining the internal temperature between 20-30 °C.

    • A light beige solid will precipitate.

    • Slowly heat the slurry to 70 °C and hold for 10-15 minutes under a light nitrogen purge to remove dimethylamine.

    • Continue heating to 90 °C and hold for 15 minutes.

    • Cool the slurry to room temperature and dilute with water (40 mL).

    • Collect the solids by filtration, wash the filter cake with water (2 x 100 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Data Presentation

Reported Yields for Indole-3-carbaldehyde Synthesis (Illustrative)

Indole SubstrateReagentsReaction ConditionsYield (%)Reference
IndolePOCl₃, DMF0 °C to 35 °C~97%Organic Syntheses[5]
6-Bromo-1H-indolePOCl₃, DMFRT to 85 °C, 5h93%CN102786460A[6]
6-Chloro-1H-indolePOCl₃, DMFRT to 90 °C, 8h91%CN102786460A[6]
6-Methyl-1H-indolePOCl₃, DMFRT to 90 °C, 8h89%CN102786460A[6]

Visualizations

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Indole 6-(Benzyloxy)-1H-indole Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (DMF, POCl₃) Start->Check_Reagents Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Workup Review Work-up Procedure Start->Check_Workup Solution_Reagents Use Freshly Distilled/ High-Purity Reagents Check_Reagents->Solution_Reagents Solution_Moisture Dry Glassware, Use Inert Atmosphere Check_Moisture->Solution_Moisture Solution_Stoichiometry Adjust Molar Ratios (1:1 to 1.5:1) Check_Stoichiometry->Solution_Stoichiometry Solution_Temp Maintain Low Temperature (0-5 °C) Check_Temp->Solution_Temp Solution_Workup Quench with Ice-Cold Water or Bicarbonate Check_Workup->Solution_Workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reaction_Logic Problem Observed Side Products Cyano_Product 3-Cyano Byproduct Problem->Cyano_Product Overformylation Di- or Tri-formylation Problem->Overformylation Cause_Cyano Cause: Nitrogen Impurities Cyano_Product->Cause_Cyano Cause_Overformylation Cause: Excess Vilsmeier Reagent Overformylation->Cause_Overformylation Solution_Cyano Solution: High-Purity Reagents, Inert Atmosphere Cause_Cyano->Solution_Cyano Solution_Overformylation Solution: Control Stoichiometry, Low Temperature Cause_Overformylation->Solution_Overformylation

References

Technical Support Center: Optimization of Reaction Conditions for Formylation of 6-Benzyloxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 6-benzyloxyindole. The following resources address common challenges to help optimize reaction conditions, improve yields, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: Which is the most effective method for the formylation of 6-benzyloxyindole?

The Vilsmeier-Haack reaction is the most widely used and generally effective method for the C-3 formylation of electron-rich indoles like 6-benzyloxyindole.[1][2] This method utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4] Alternative methods exist, such as the Duff reaction (using hexamine) or Riecke formylation, but these are often less efficient or require harsher conditions for simple indoles.[5][6][7] Newer, milder methods using iron catalysts or photochemical conditions have also been developed and may be suitable depending on substrate compatibility.

Q2: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the common causes?

Low yields in the Vilsmeier-Haack formylation of 6-benzyloxyindole can stem from several factors related to reagents, reaction conditions, and work-up procedures. The most critical aspects to investigate are the quality of the reagents and the exclusion of moisture.

Q3: I am observing multiple spots on my TLC analysis post-reaction. What are the likely side products?

The formation of multiple products indicates potential side reactions. For 6-benzyloxyindole, common byproducts include:

  • Unreacted Starting Material: Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.

  • 3-Cyanoindole Derivative: This byproduct can form, particularly if nitrogen-containing impurities are present or if inappropriate work-up conditions (e.g., using ammonia) are employed.[8]

  • N-Formylation: While C-3 formylation is electronically favored, formylation at the indole nitrogen is a possible side reaction.

  • Debenzylation: The benzyloxy protecting group can be sensitive to strongly acidic conditions, potentially leading to the formation of 6-hydroxyindole-3-carbaldehyde.

  • Di-formylation: Although less common for indoles compared to highly activated phenols, over-formylation is a possibility if excess Vilsmeier reagent is used.[9][10]

Q4: How can I improve the regioselectivity and minimize byproduct formation?

Optimizing selectivity involves carefully controlling the reaction parameters. Key strategies include:

  • Stoichiometry Control: Use a molar ratio of the Vilsmeier reagent to the substrate between 1:1 and 1.5:1 to minimize over-formylation.[9]

  • Temperature Management: Maintain low temperatures (typically 0–10°C) during the addition of reagents to control the reaction rate and enhance selectivity.[9]

  • High-Purity Reagents: Use anhydrous solvents and freshly distilled reagents (especially POCl₃ and DMF) to prevent side reactions caused by moisture or impurities.[3][8]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[8]

Q5: Are there specific challenges associated with the benzyloxy protecting group during this reaction?

The benzyl ether linkage is generally stable under standard Vilsmeier-Haack conditions. However, prolonged exposure to the acidic reaction mixture or excessively high temperatures can lead to cleavage (debenzylation). If debenzylation is a persistent issue, ensure the reaction time is minimized by closely monitoring its progress via TLC and maintain the recommended temperature profile.

Troubleshooting Guide

The following table summarizes common issues encountered during the formylation of 6-benzyloxyindole and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Use high-purity, anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (N₂ or Ar).[8]
Insufficiently low temperature during reagent formation.Prepare the Vilsmeier reagent at 0-5°C to prevent decomposition.[11]
Incorrect stoichiometry.Optimize the molar ratio of POCl₃:DMF:indole. A common starting point is a 1.1:1.1:1 ratio.[9]
Reaction temperature is too low or time is too short.After initial addition at low temperature, allow the reaction to warm and stir at a slightly elevated temperature (e.g., 35°C) to drive it to completion.[3] Monitor progress by TLC.
Formation of Multiple Products Presence of impurities in reagents.Use purified, high-quality reagents. Ensure DMF is free from amine decomposition products.[8]
Over-formylation (di-formylation).Add the Vilsmeier reagent dropwise to the indole solution to avoid localized high concentrations.[9] Use a reagent-to-substrate ratio closer to 1:1.
Formation of 3-cyanoindole byproduct.Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[8]
Product Degradation / Debenzylation Harsh acidic conditions or prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid excessive heating.
Difficult Product Isolation Emulsion formation during aqueous work-up.Add brine (saturated NaCl solution) to break up emulsions during extraction.
Product is highly insoluble or oils out.Choose an appropriate recrystallization solvent system. Column chromatography with a gradient of ethyl acetate in hexane can be effective for purification.[8]

Experimental Protocols

Vilsmeier-Haack Formylation of 6-Benzyloxyindole

This protocol is optimized to maximize the yield of 6-benzyloxyindole-3-carbaldehyde while minimizing byproduct formation.

Materials:

  • 6-Benzyloxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.3 equivalents). Cool the flask to 0°C in an ice-salt bath. Add freshly distilled POCl₃ (1.1 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C.[3] Stir the resulting mixture at 0-5°C for 30-60 minutes. The solution should become a yellowish, viscous paste or solution.

  • Formylation Reaction: Dissolve 6-benzyloxyindole (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-10°C over 30-60 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40°C and stir for 1-2 hours.[3] Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture back down in an ice bath. Carefully and slowly pour the mixture onto a vigorously stirred solution of crushed ice and saturated sodium bicarbonate.[8] Continue stirring until the hydrolysis of the intermediate is complete (typically 30-60 minutes) and the solution is basic.

  • Extraction and Purification: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ @ 0-5°C) substrate_add Substrate Addition (6-Benzyloxyindole in DMF) reagent_prep->substrate_add Dropwise reaction Reaction (Stir @ 35-40°C, 1-2h) substrate_add->reaction monitoring TLC Monitoring reaction->monitoring Check Completion monitoring->reaction Incomplete workup Quenching & Work-up (Ice + NaHCO₃) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 6-Benzyloxyindole-3-carbaldehyde purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic start Poor Result: Low Yield / Impure Product q1 Is starting material consumed (TLC)? start->q1 cause_no_rxn Cause: - Inactive Reagent (Moisture) - Temp too low q1->cause_no_rxn No q2 Multiple spots on TLC? q1->q2 Yes sol_no_rxn Solution: - Use anhydrous reagents - Increase reaction temp/time cause_no_rxn->sol_no_rxn cause_side_prod Cause: - Impure Reagents - Incorrect Stoichiometry - Wrong work-up q2->cause_side_prod Yes cause_degradation Cause: - Reaction too long/hot - Harsh work-up q2->cause_degradation No (Streaking/Baseline) sol_side_prod Solution: - Purify reagents - Adjust stoichiometry (1.1 eq) - Quench with NaHCO₃ cause_side_prod->sol_side_prod sol_degradation Solution: - Reduce reaction time - Maintain temp control - Ensure neutral pH post-quench cause_degradation->sol_degradation

References

Technical Support Center: Purification of 6-(Benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-(benzyloxy)-1H-indole-3-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My crude this compound is a dark, oily, or tar-like substance. What are the likely impurities and how should I proceed with purification?

A: A dark and impure appearance of the crude product, especially from a Vilsmeier-Haack reaction, suggests the presence of several types of impurities.

  • Common Impurities:

    • Unreacted Starting Material: Residual 6-benzyloxyindole.

    • Vilsmeier-Haack Reagent Residues: Decomposed Vilsmeier reagent and related salts.

    • Polymeric Materials: Indoles can be sensitive to acidic conditions and may polymerize.

    • Over-alkylation/Side Products: Although formylation at the 3-position is preferred, minor side reactions on the indole ring or the benzyloxy group might occur under harsh conditions.

    • Indole Trimers: Under certain Vilsmeier conditions, indoles can form trimeric byproducts.

  • Recommended Initial Steps:

    • Aqueous Work-up: Before attempting chromatography or recrystallization, it is advisable to perform a thorough aqueous work-up. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid), water, and finally, brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should provide a solid or a more manageable residue for further purification.

Q2: I'm having difficulty with the column chromatography of my crude product. What are the recommended conditions and how can I troubleshoot poor separation?

A: Column chromatography is a common and effective method for purifying this compound.

  • Recommended Conditions:

    • Stationary Phase: Silica gel (230-400 mesh) is typically used.

    • Eluent System: A good starting point is a mixture of non-polar and polar solvents. Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate are common choices. A gradient elution, starting with a low polarity (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity, often yields the best separation.

    • TLC Monitoring: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.

  • Troubleshooting:

    • Streaking on TLC/Column: This can be due to the acidic nature of silica gel. To mitigate this, you can either use neutralized silica gel or add a small amount of triethylamine (0.1-1%) to your eluent system.

    • Compound Degradation on Silica: Some indole aldehydes can be sensitive to silica gel. If you suspect degradation (e.g., appearance of new, lower Rf spots on TLC after prolonged exposure to silica), consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine as mentioned above.

    • Poor Separation from Impurities: If impurities are very close in polarity to your product, try a different solvent system. For example, substituting ethyl acetate with dichloromethane or acetone might alter the selectivity. A very slow and careful gradient elution is also crucial in such cases.

Q3: I am trying to recrystallize this compound, but it is "oiling out". What does this mean and how can I obtain crystals?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated too quickly. Given that the melting point of this compound is high (215-216 °C), oiling out is more likely due to solvent choice or the presence of impurities.[1]

  • Troubleshooting "Oiling Out":

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For this compound, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystal nucleation.

    • Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

    • Reduce Impurity Load: Oiling out is more common with impure samples. It is often beneficial to first purify the crude material by column chromatography to a certain degree before attempting recrystallization for final purification.

Quantitative Data Summary

The following table provides typical data for the purification of this compound. Please note that actual yields and purity will vary depending on the scale of the reaction and the purity of the crude material.

Purification MethodTypical Eluent/Solvent SystemPurity (by HPLC)Typical Recovery YieldNotes
Flash Column Chromatography Hexane:Ethyl Acetate (Gradient: 9:1 to 7:3)>95%70-85%Effective for removing baseline impurities and closely related byproducts.
Recrystallization Ethanol/Water or Ethyl Acetate/Hexane>98%60-80%Best for obtaining high-purity material, especially after initial chromatographic purification. Yields can be lower due to product loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent. For example, start with 10% ethyl acetate in hexane, and incrementally increase the concentration of ethyl acetate to 20%, then 30%, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. If it dissolves, it's a good candidate. If it doesn't, add more solvent dropwise until it does. If it dissolves readily at room temperature, the solvent is too good. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) and then add a "poor" solvent (e.g., hexane) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the solid.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot recrystallization solvent or solvent system.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualization

Purification_Troubleshooting_Workflow start_node Crude this compound process_node_workup Aqueous Work-up (NaHCO3, H2O, Brine) start_node->process_node_workup Initial State process_node process_node decision_node decision_node issue_node issue_node solution_node solution_node end_node Pure Product decision_node_method Choose Purification Method process_node_workup->decision_node_method Proceed to Purification process_node_column Run Column (e.g., Hexane/EtOAc) decision_node_method->process_node_column Column Chromatography process_node_recrystallization Dissolve in Hot Solvent (e.g., EtOH/H2O) decision_node_method->process_node_recrystallization Recrystallization decision_node_column_issue Good Separation? process_node_column->decision_node_column_issue Monitor Fractions by TLC decision_node_column_issue->end_node Yes issue_node_column Poor Separation/ Streaking/Degradation decision_node_column_issue->issue_node_column No solution_node_column Optimize Eluent Add Triethylamine Change Stationary Phase issue_node_column->solution_node_column Troubleshoot solution_node_column->process_node_column Re-run decision_node_recrystallization_issue Crystals Form? process_node_recrystallization->decision_node_recrystallization_issue Cool Slowly decision_node_recrystallization_issue->end_node Yes issue_node_recrystallization Product 'Oils Out' or Remains in Solution decision_node_recrystallization_issue->issue_node_recrystallization No solution_node_recrystallization Change Solvent System Cool Slower Scratch/Seed Pre-purify by Column issue_node_recrystallization->solution_node_recrystallization Troubleshoot solution_node_recrystallization->process_node_recrystallization Re-attempt

Caption: A troubleshooting workflow for the purification of crude this compound.

References

identification of impurities in 6-(benzyloxy)-1H-indole-3-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 6-(benzyloxy)-1H-indole-3-carbaldehyde by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tail or front extending from the main peak.

  • Reduced peak height and poor resolution between adjacent peaks.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Silanols The indole nitrogen in the analyte can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1] To mitigate this, consider adding a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) or lowering the mobile phase pH to suppress silanol ionization.[1][2]
Column Overload Injecting too much sample can lead to peak fronting.[1][3] Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][4] Ideally, dissolve the sample in the initial mobile phase.[4]
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes. Flush the column with a strong solvent or replace the column if necessary.[3]
Problem 2: Inconsistent Retention Times

Symptoms:

  • The retention time of the main peak and impurities shifts between injections or batches.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Changes In reversed-phase chromatography, even small changes in the organic solvent percentage can significantly alter retention times.[5] Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.
Fluctuations in Column Temperature A change of even a few degrees can affect retention times.[4] Use a column oven to maintain a constant temperature.
Changes in Mobile Phase pH For ionizable compounds, a small shift in pH can lead to significant changes in retention.[5] Ensure the buffer is correctly prepared and has sufficient capacity.
Column Equilibration Insufficient column equilibration before analysis can cause retention time drift.[5] Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
Problem 3: Ghost Peaks or Spurious Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or System Impurities in the solvents or buffer, or from previous injections, can cause ghost peaks. Use high-purity solvents and flush the injector and system thoroughly.[3]
Sample Carryover Residue from a previous, more concentrated sample is injected with the current sample. Implement a needle wash step in the autosampler method.
Late Eluting Peaks from Previous Injections A compound from a previous run may have a very long retention time and elute during a subsequent analysis.[1] Extend the run time of the previous analysis to ensure all components have eluted.
Degradation of the Analyte This compound may degrade in solution, leading to the appearance of new peaks over time. Prepare samples fresh and store them under appropriate conditions (e.g., protected from light and at a low temperature).[6]

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities of this compound?

A1: Based on its synthesis, which often involves the Vilsmeier-Haack formylation of 6-(benzyloxy)-1H-indole[7][8], potential impurities could include:

  • Starting materials: Unreacted 6-(benzyloxy)-1H-indole.

  • By-products: Di-formylated or other side-reaction products.

  • Degradation products: Products of oxidation or hydrolysis of the aldehyde or benzyloxy group.

Q2: What is a good starting point for HPLC method development for this compound?

A2: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer).[9] A gradient elution from a lower to a higher percentage of acetonitrile is often a good initial "scouting" run to determine the approximate retention times of the main compound and any impurities.[10][11] A UV detector is commonly used for this type of compound.[10][12]

Q3: How can I improve the resolution between the main peak and a closely eluting impurity?

A3: To improve resolution, you can try the following:

  • Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous phase. A shallower gradient can also improve separation.[4]

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the mobile phase: This can change the ionization state of the analytes and affect their retention.

  • Use a different stationary phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its impurities. Optimization may be required based on the specific impurities and HPLC system.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm and 300 nm
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes extra_peaks Ghost/Spurious Peaks? retention_time->extra_peaks No rt_shift Shifting Retention? retention_time->rt_shift Yes ghost_peak Unexpected Peaks? extra_peaks->ghost_peak Yes tailing_cause Check for: - Secondary Interactions - Column Overload - Solvent Mismatch tailing->tailing_cause solution Implement Corrective Actions tailing_cause->solution rt_cause Check for: - Mobile Phase Prep - Temperature Fluctuation - pH Instability - Equilibration rt_shift->rt_cause rt_cause->solution ghost_cause Check for: - Contamination - Carryover - Late Eluters - Sample Degradation ghost_peak->ghost_cause ghost_cause->solution

Caption: A flowchart for troubleshooting common HPLC issues.

Method_Development_Workflow start Define Analytical Goal (Impurity Profiling) step1 Select Column & Mobile Phase (e.g., C18, ACN/Water) start->step1 step2 Scouting Gradient Run (e.g., 5-95% ACN) step1->step2 step3 Evaluate Chromatogram (Peak Shape, Resolution) step2->step3 decision Resolution Adequate? step3->decision optimization Optimize Parameters: - Gradient Slope - Mobile Phase pH - Temperature decision->optimization No validation Method Validation decision->validation Yes optimization->step3

Caption: A workflow for HPLC method development.

References

Technical Support Center: 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 6-(benzyloxy)-1H-indole-3-carbaldehyde. The information provided is intended to help anticipate and resolve common issues related to the stability and degradation of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue 1: Compound shows signs of degradation upon storage.

  • Question: I have stored my solid this compound under what I believed were appropriate conditions, but I am observing a color change and the appearance of impurities in my analysis. What could be the cause?

  • Answer: The indole scaffold is susceptible to oxidation, and the aldehyde functional group can also be oxidized to a carboxylic acid. Exposure to air (oxygen) and light can accelerate these degradation processes. The benzyloxy group is generally more stable but can be susceptible to acidic conditions. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C).

Issue 2: Degradation is observed during an experiment in solution.

  • Question: My compound appears to be degrading in my reaction mixture or analytical sample. What factors in my experimental setup could be causing this?

  • Answer: Several factors could be contributing to the degradation of this compound in solution:

    • pH: Both acidic and basic conditions can promote the degradation of indole derivatives. Hydrolysis of the benzyloxy group may occur under strong acidic conditions.

    • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions. It is advisable to use high-purity, degassed solvents.

    • Temperature: Elevated temperatures can increase the rate of degradation.

    • Presence of Oxidizing Agents: Contaminants in reagents or solvents, or exposure to air, can lead to oxidation of the indole ring and the aldehyde group.

Issue 3: Unexpected products are detected in my reaction.

  • Question: I am using this compound as a starting material and am observing unexpected side products. Could these be degradation products?

  • Answer: Yes, it is possible that the unexpected products are a result of the degradation of your starting material. Common degradation pathways to consider are:

    • Oxidation: Look for the corresponding carboxylic acid (oxidation of the aldehyde) or hydroxylated indole species.

    • Debenzylation: The benzyloxy group can be cleaved under certain reductive or acidic conditions, leading to the formation of 6-hydroxy-1H-indole-3-carbaldehyde.

    • Dimerization/Polymerization: Indole derivatives can sometimes undergo self-reaction, especially under acidic conditions.

To confirm if the unexpected products are from degradation, you can run a control experiment with only the starting material under the same reaction conditions (minus a key reagent).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

  • 6-hydroxy-1H-indole-3-carbaldehyde: Resulting from the cleavage of the benzyl ether.

  • 6-(benzyloxy)-1H-indole-3-carboxylic acid: Resulting from the oxidation of the aldehyde group.

  • Various oxidized indole species: Resulting from the oxidation of the indole ring itself.

Q2: How can I monitor the degradation of this compound?

A2: The most common method for monitoring the degradation of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of the degradants.

Q3: What are the general guidelines for performing a forced degradation study on this compound?

A3: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4] The general conditions are as follows:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point.

  • Photolytic Degradation: Exposing the compound (in solid state and in solution) to UV and visible light.

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

Data Presentation

The following table is a template for summarizing quantitative data from a forced degradation study of this compound.

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationMajor Degradant(s) (% Area)
0.1 M HCl246085.214.8Degradant 1 (8.5%), Degradant 2 (4.1%)
0.1 M NaOH246090.59.5Degradant 3 (6.2%)
3% H₂O₂82578.121.9Degradant 4 (12.3%), Degradant 5 (5.8%)
Heat (Solid)488095.34.7Degradant 6 (2.5%)
Photolytic (Solution)122589.710.3Degradant 7 (7.1%)

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 300 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl or 0.2 M NaOH. Keep at 60°C and take samples at appropriate time points. Neutralize the samples before injection.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature and take samples at appropriate time points.

    • Thermal Stress: Store the solid compound in an oven at 80°C. Dissolve samples in the mobile phase at various time points for analysis.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method.

Mandatory Visualization

Degradation_Pathway parent This compound debenzyl 6-hydroxy-1H-indole-3-carbaldehyde parent->debenzyl Acidic/Reductive Cleavage oxidized_aldehyde 6-(benzyloxy)-1H-indole-3-carboxylic acid parent->oxidized_aldehyde Oxidation oxidized_indole Oxidized Indole Species parent->oxidized_indole Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis prep Prepare Stock Solution acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradant Identification hplc->identification

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Degradation start Degradation Observed? storage_solid Solid State Storage? start->storage_solid solution_exp In Solution? storage_solid->solution_exp No check_storage Check: - Inert Atmosphere - Light Protection - Temperature storage_solid->check_storage Yes check_solution Check: - pH - Solvent Purity - Temperature - Air Exposure solution_exp->check_solution Yes unexpected_prod Unexpected Products? solution_exp->unexpected_prod No end Problem Identified check_storage->end check_solution->end control_exp Run Control Experiment (without key reagent) unexpected_prod->control_exp Yes unexpected_prod->end No control_exp->end

Caption: Troubleshooting decision tree for degradation issues.

References

how to improve the stability of 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of 6-(benzyloxy)-1H-indole-3-carbaldehyde. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: My compound changes color (e.g., to pink or brown) upon storage.

  • Possible Cause: Color change is a common indicator of oxidation and potential polymerization of indole compounds. The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.

  • Solution:

    • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

    • Light Protection: Store the compound in amber vials or wrap the container in aluminum foil to protect it from light.

    • Temperature Control: Store at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow down the rate of degradation.

    • Use of Antioxidants: Consider adding an antioxidant to solutions. Butylated hydroxytoluene (BHT) or other radical scavengers can be effective. A common starting concentration is 0.01% BHT.

Issue 2: I observe new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample.

  • Possible Cause: These new peaks likely represent degradation products. For indole-3-carbaldehydes, degradation can occur via several pathways, including oxidation of the indole ring, oxidation of the aldehyde, and cleavage of the benzyloxy group.

  • Solution:

    • Forced Degradation Studies: Conduct forced degradation studies (see "Experimental Protocols" section) to purposefully generate degradation products and identify them. This will help in understanding the degradation pathways and developing a stability-indicating analytical method.

    • Method Validation: Ensure your analytical method is validated to separate the parent compound from all potential degradation products.

    • Review Storage Conditions: Re-evaluate your storage conditions based on the troubleshooting advice for color change.

Issue 3: I am seeing poor recovery of my compound from a solution after a short period.

  • Possible Cause: Besides chemical degradation, poor recovery could be due to adsorption to the container surface or low solubility in the chosen solvent, which might be exacerbated by slight degradation.

  • Solution:

    • Solvent Selection: Use high-purity, degassed solvents. Test the stability of the compound in a few different solvents (e.g., acetonitrile, ethanol, DMSO) to find the most suitable one.

    • pH Control: The stability of indole derivatives can be pH-dependent. Buffer your solutions if appropriate for your experimental needs. Generally, neutral to slightly acidic conditions are preferred over basic conditions which can promote oxidation and hydrolysis.[1]

    • Container Material: Use high-quality, inert containers (e.g., borosilicate glass).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of its functional groups, the primary degradation pathways are:

  • Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to oxidation, potentially forming oxindole or other oxidized species. This is often a major cause of instability.

  • Oxidation of the Aldehyde Group: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (6-(benzyloxy)-1H-indole-3-carboxylic acid).[1]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, particularly oxidation of the indole ring and potential cleavage of the benzyloxy group.

  • Hydrolysis: Under strongly acidic or basic conditions, the benzyloxy ether linkage could be susceptible to cleavage.

Q2: How can I improve the stability of the compound for long-term storage?

A2: For long-term storage, the following is recommended:

  • Solid State: Store as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at -20°C or below.

  • In Solution: If storage in solution is necessary, use a degassed, high-purity aprotic solvent at a low concentration. Store frozen at -80°C under an inert atmosphere and protected from light. Consider adding an antioxidant.

Q3: What type of antioxidant is most suitable for this compound?

A3: Phenolic antioxidants that act as radical scavengers are often effective for preventing the oxidation of indole derivatives.[2]

  • Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used.

  • Vitamin E (α-tocopherol) is another option. The choice of antioxidant may depend on the solvent system and the downstream application. It is crucial to test the compatibility and effectiveness of the chosen antioxidant.

Q4: Should I protect the indole N-H group?

A4: Yes, protecting the indole N-H with a suitable protecting group can significantly enhance stability by reducing the electron density of the indole ring, making it less susceptible to oxidation.[3] Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc). The choice of protecting group will depend on the subsequent reaction conditions and the ease of removal required.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime% Assay of Parent Compound% Total DegradationNumber of Degradants
1N HCl24 h95.2%4.8%2
1N NaOH8 h88.5%11.5%3
3% H₂O₂12 h85.1%14.9%4
Thermal (80°C)48 h92.7%7.3%2
Photolytic24 h89.9%10.1%3

Table 2: Effect of Antioxidants on Stability in Solution (Stored at RT, exposed to air and light for 48h)

Condition% Assay of Parent Compound% Total Degradation
Control (no antioxidant)75.4%24.6%
0.01% BHT94.8%5.2%
0.01% Vitamin E92.1%7.9%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The conditions may need to be optimized.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 1N NaOH, and dilute for analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature. Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours), neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation: Place the solid compound in a 80°C oven. Also, heat the stock solution at 60°C. Sample at various time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil. Sample at various time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a UV detector.

Protocol 2: N-H Protection with a Tosyl Group

  • To a solution of this compound (1 equivalent) in anhydrous THF at 0°C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Stir the mixture at 0°C for 30 minutes.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation parent This compound oxidized_aldehyde 6-(benzyloxy)-1H-indole-3-carboxylic acid parent->oxidized_aldehyde [O] oxidized_indole Oxidized Indole Species (e.g., Oxindole derivatives) parent->oxidized_indole [O] hydrolyzed_ether 6-hydroxy-1H-indole-3-carbaldehyde parent->hydrolyzed_ether H+/OH- photoproducts Various Photoproducts parent->photoproducts hv

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1N HCl, 60°C) start->acid base Basic Hydrolysis (1N NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis end Identify Degradants & Assess Stability Profile analysis->end

Caption: General experimental workflow for forced degradation studies.

Stabilization Strategy Logic start Is the compound degrading? storage_check Are storage conditions optimal? start->storage_check Yes end Improved Stability start->end No antioxidant_check Is oxidation the main issue? storage_check->antioxidant_check Yes action_storage Store under inert gas, protect from light, and at low temp. storage_check->action_storage No protection_check Is long-term stability in reactive conditions needed? antioxidant_check->protection_check No action_antioxidant Add antioxidant (e.g., BHT) to solutions. antioxidant_check->action_antioxidant Yes action_protect Protect N-H group (e.g., with Tosyl). protection_check->action_protect Yes protection_check->end No action_storage->antioxidant_check action_antioxidant->protection_check action_protect->end

Caption: Decision-making process for improving compound stability.

References

common side products in the Vilsmeier-Haack reaction of 6-benzyloxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of 6-benzyloxyindole to synthesize 6-benzyloxyindole-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for 6-benzyloxyindole?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus.[1][2] It employs a "Vilsmeier reagent," which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the electron-rich indole ring. For 6-benzyloxyindole, the reaction is highly regioselective, with formylation occurring predominantly at the C3 position due to the high electron density at this location.[4] The resulting product, 6-benzyloxyindole-3-carboxaldehyde, is a valuable intermediate in the synthesis of various biologically active compounds.

Q2: What are the most common side products in the Vilsmeier-Haack reaction of indoles?

While the Vilsmeier-Haack reaction is generally efficient for the 3-formylation of indoles, several side products can form, particularly if the reaction conditions are not optimized. These can include:

  • Bis(indolyl)methanes: These dimers can form from the reaction of the starting indole with the intermediate iminium salt or the product aldehyde.

  • Tris(indolyl)methanes: In some cases, the reaction can proceed further to form trimers.[5]

  • N-formylated products: Formylation can sometimes occur on the indole nitrogen.[6]

  • Over-formylation: Although less common for simple indoles, diformylation can occur under harsh conditions.[7]

  • Chlorinated byproducts: In some instances, chlorination of the indole ring may be observed.

Q3: How can I monitor the progress of my Vilsmeier-Haack reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, should be used to separate the starting material (6-benzyloxyindole) from the product (6-benzyloxyindole-3-carboxaldehyde) and any potential side products. The spots can be visualized under UV light.

Troubleshooting Guide

Unsatisfactory results in the Vilsmeier-Haack reaction of 6-benzyloxyindole can often be attributed to specific experimental parameters. The following table outlines common issues, their potential causes, and suggested solutions.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature.[1] - Impure reagents (especially DMF).- Increase reaction time and monitor by TLC. - Ensure anhydrous conditions and maintain the recommended temperature. - Use freshly distilled POCl₃ and anhydrous DMF. - Optimize the stoichiometry of the Vilsmeier reagent.
Formation of a significant amount of bis(6-benzyloxyindol-3-yl)methane - Excess of starting material relative to the Vilsmeier reagent. - High reaction temperature. - Prolonged reaction time after consumption of the Vilsmeier reagent.- Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). - Maintain a low reaction temperature (0-5 °C) during the addition of the indole. - Quench the reaction promptly after the starting material is consumed (as monitored by TLC).
Presence of N-formylated byproduct - Reaction of the Vilsmeier reagent with the indole nitrogen. This can be more prevalent with certain substituted indoles.[6]- The use of a protecting group on the indole nitrogen can prevent this, but it adds extra synthetic steps. Often, careful control of reaction conditions (low temperature) can minimize this side product.
Observation of multiple unidentified spots on TLC - Over-formylation or other complex side reactions. - Decomposition of the Vilsmeier reagent.- Reduce the amount of Vilsmeier reagent used. - Lower the reaction temperature. - Ensure the Vilsmeier reagent is freshly prepared and used immediately.
Dark-colored reaction mixture - Decomposition of the indole substrate or product. - Impurities in the solvent or reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity, anhydrous solvents and reagents.

Quantitative Data Summary

Specific quantitative data on side product formation for the Vilsmeier-Haack reaction of 6-benzyloxyindole is not extensively reported in the literature. However, the following table provides typical yields for the desired product under standard conditions.

Substrate Reagents Temperature (°C) Time (h) Yield of 3-formyl product (%)
6-BenzyloxyindolePOCl₃, DMF0 to RT1Not specified, but generally good
IndolePOCl₃, DMF0 to 85696[8]
4-MethylindolePOCl₃, DMF0 to 85890[8]
5-MethylindolePOCl₃, DMF0 to 85690[8]

Experimental Protocols

Standard Protocol for the Vilsmeier-Haack Reaction of 6-Benzyloxyindole

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a thermometer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.25 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 6-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 6-benzyloxyindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a cold aqueous solution of sodium hydroxide or sodium acetate.[3][9] This should be done carefully to control the exothermic reaction.

  • Adjust the pH to basic (pH 8-9).

  • The product, 6-benzyloxyindole-3-carboxaldehyde, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.

Optimized Protocol to Minimize Side Products

This modified protocol aims to reduce the formation of dimeric and other byproducts by controlling the reaction temperature and stoichiometry.

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent as described in the standard protocol, using a slight excess of POCl₃ (1.1 equivalents) relative to DMF (1.2 equivalents).

  • Reaction: After the formation of the Vilsmeier reagent, dilute it with an anhydrous, non-polar solvent such as dichloromethane (DCM) or toluene.

  • Cool the diluted Vilsmeier reagent to -10 to 0 °C.

  • Slowly add a solution of 6-benzyloxyindole (1 equivalent) in the same solvent to the Vilsmeier reagent over a period of 1-2 hours.

  • Maintain the low temperature throughout the addition and for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction closely by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the standard protocol.

Visualizations

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Indole 6-Benzyloxyindole Indole->Intermediate Electrophilic attack Product 6-Benzyloxyindole-3-carboxaldehyde Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Caption: Main reaction pathway for the Vilsmeier-Haack formylation of 6-benzyloxyindole.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Indole 6-Benzyloxyindole Product Desired Product (3-formylindole) Indole->Product Formylation Bis_indole Bis(indolyl)methane Indole->Bis_indole N_formyl N-formylindole Indole->N_formyl Attack at N Vilsmeier_reagent Vilsmeier Reagent Vilsmeier_reagent->Product Vilsmeier_reagent->N_formyl Product->Bis_indole Reacts with more indole

Caption: Potential side reaction pathways in the Vilsmeier-Haack reaction of indoles.

Troubleshooting_Workflow Start Start Vilsmeier-Haack Reaction TLC Monitor by TLC Start->TLC Problem Identify Issue TLC->Problem Low_Yield Low Yield Problem->Low_Yield Incomplete reaction Side_Products Side Products Problem->Side_Products Extra spots End Successful Reaction Problem->End Clean reaction Optimize_Temp Optimize Temperature & Time Low_Yield->Optimize_Temp Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Adjust_Stoich Adjust Stoichiometry Side_Products->Adjust_Stoich Lower_Temp Lower Temperature Side_Products->Lower_Temp Optimize_Temp->TLC Check_Reagents->TLC Adjust_Stoich->TLC Lower_Temp->TLC

Caption: A workflow for troubleshooting the Vilsmeier-Haack reaction.

References

recrystallization solvent for 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions regarding the recrystallization of 6-(benzyloxy)-1H-indole-3-carbaldehyde to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a suitable recrystallization solvent for this compound?

While some syntheses suggest the product can be used without further purification, recrystallization can improve purity.[1] Based on the solubility of analogous compounds like 5-(benzyloxy)-1H-indole-3-carbaldehyde and the parent indole-3-carbaldehyde, several solvents and solvent systems can be considered.[2]

  • Single Solvents: Alcohols like methanol or ethanol are often good starting points for indole derivatives.[3][4]

  • Solvent Systems: A mixture of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-solvent in which it is poorly soluble (like hexanes or water) can be effective.[5]

A common starting point would be an ethanol/water or ethyl acetate/hexanes system.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.

Troubleshooting Steps:

  • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of the solvent to redissolve the oil, then cool slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: If oiling persists, the solvent may not be appropriate. Try a different solvent or solvent mixture.

Q3: Very few or no crystals are forming, even after cooling. What is the problem?

This issue can arise from several factors, primarily related to solubility and concentration.

Troubleshooting Steps:

  • Insufficient concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you can add a non-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy (the cloud point), then heat until the solution is clear again and allow it to cool slowly.

  • Purity of the compound: Highly impure compounds can be difficult to crystallize. Consider a preliminary purification step like column chromatography.

Q4: The recovered crystals are colored, but the pure compound should be a different color. What happened?

Colored impurities may be trapped in the crystal lattice or adsorbed on the crystal surface.

Troubleshooting Steps:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be sure to use a fluted filter paper to remove the charcoal during the hot filtration step. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over.

  • Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary to remove persistent impurities.

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent may need to be optimized.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture with a non-solvent like water or hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid. Continue adding small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[1]

Quantitative Data Summary

The solubility of indole-3-carbaldehyde derivatives provides a basis for selecting a recrystallization solvent.

CompoundSolventSolubility
Indole-3-carbaldehydeDMSO, Dimethylformamide~30 mg/mL
Indole-3-carbaldehyde1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
5-(benzyloxy)-1H-indole-3-carbaldehydeEthyl acetate, Dichloromethane, TetrahydrofuranModerate
5-(benzyloxy)-1H-indole-3-carbaldehydeWaterSparingly soluble

Recrystallization Workflow

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool Yes insoluble Insoluble Impurities hot_filter->insoluble No collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash soluble Soluble Impurities in Filtrate collect->soluble dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Alternative Synthetic Routes to 6-(Benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on alternative synthetic routes for the preparation of 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound, and what are its limitations?

A1: The most widely employed method is the Vilsmeier-Haack reaction. This reaction typically uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate the electron-rich 3-position of the 6-(benzyloxy)-1H-indole. While effective, this method has limitations, including the use of harsh and corrosive reagents (POCl₃), which can be challenging to handle and dispose of, and the potential for side reactions with sensitive functional groups.

Q2: Are there milder and more environmentally friendly alternatives to the Vilsmeier-Haack reaction?

A2: Yes, several alternative methods have been developed that offer milder reaction conditions and avoid the use of harsh reagents. These include boron-catalyzed formylation using trimethyl orthoformate, and iron-catalyzed formylation using formaldehyde and aqueous ammonia. These methods are considered "greener" alternatives.[1]

Q3: I am observing a significant amount of a byproduct with a nitrile group in my Vilsmeier-Haack reaction. What is happening and how can I prevent it?

A3: The formation of a 3-cyanoindole byproduct can occur in the Vilsmeier-Haack reaction. This is often due to the presence of nitrogen-containing impurities or the reaction of the intermediate with the solvent under certain conditions. To minimize this, ensure you are using high-purity, anhydrous solvents and freshly distilled reagents. Conducting the reaction under a dry, inert atmosphere and optimizing the reaction time and temperature can also help to suppress this side reaction.[2]

Q4: My formylation reaction is giving a low yield. What are the common causes and how can I improve it?

A4: Low yields in formylation reactions can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. To improve the yield, ensure all reagents and solvents are pure and anhydrous. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes lead to decomposition. Proper work-up and purification procedures are also essential to minimize product loss.

Q5: How can I purify the crude this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water. If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is an effective method.[3]

Alternative Synthetic Routes: A Comparative Overview

Below is a summary of alternative synthetic routes to this compound, along with a comparison of their key reaction parameters.

Synthesis MethodKey ReagentsTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)
Vilsmeier-Haack Reaction POCl₃, DMFDMF0 - 351 - 2 h~90
Boron-Catalyzed Formylation BF₃·OEt₂, Trimethyl orthoformateNeat (no solvent)Room Temp.5 - 15 min85 - 95
Iron-Catalyzed C3-Formylation FeCl₃, Formaldehyde, aq. NH₃DMF100 - 1301 - 3 h70 - 90
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA)Trifluoroacetic acid80 - 1001 - 4 h40 - 60
Grignard Reaction & Formylation Mg, 3-Iodo-6-(benzyloxy)-1H-indole, DMFTHF0 - Room Temp.2 - 4 h50 - 70 (two steps)

Experimental Protocols

Vilsmeier-Haack Reaction (Reference Method)

This is the most common method for the formylation of 6-(benzyloxy)-1H-indole.

  • Materials: 6-(benzyloxy)-1H-indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred solution of anhydrous DMF (3 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 6-(benzyloxy)-1H-indole (1 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Boron-Catalyzed Formylation

A mild and efficient alternative using a Lewis acid catalyst.[4]

  • Materials: 6-(benzyloxy)-1H-indole, Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethyl orthoformate (TMOF), Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flask, mix 6-(benzyloxy)-1H-indole (1 eq.) and trimethyl orthoformate (1.5 eq.).

    • To this mixture, add boron trifluoride diethyl etherate (1.2 eq.) dropwise at room temperature with stirring.

    • The reaction is typically complete within 5-15 minutes. Monitor by TLC.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product as needed.

Iron-Catalyzed C3-Formylation

A greener approach utilizing an inexpensive and non-toxic iron catalyst.[1][5]

  • Materials: 6-(benzyloxy)-1H-indole, Ferric chloride (FeCl₃), Formaldehyde (37% in H₂O), Aqueous ammonia (28%), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 6-(benzyloxy)-1H-indole (1 eq.) in DMF, add FeCl₃ (0.1 eq.), formaldehyde (3 eq.), and aqueous ammonia (3 eq.).

    • Heat the mixture at 120 °C in a sealed tube for 1-3 hours.

    • After cooling to room temperature, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Duff Reaction

A classic method for the formylation of electron-rich aromatic compounds.[6]

  • Materials: 6-(benzyloxy)-1H-indole, Hexamethylenetetramine, Trifluoroacetic acid (TFA), Water, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 6-(benzyloxy)-1H-indole (1 eq.) and hexamethylenetetramine (2 eq.) in trifluoroacetic acid.

    • Heat the reaction mixture to 90 °C and stir for 2-4 hours.

    • Cool the mixture and pour it into water.

    • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Grignard Reaction and Formylation

A two-step approach involving the formation of an organometallic intermediate.

  • Materials: 3-Iodo-6-(benzyloxy)-1H-indole (starting material for Grignard), Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Iodine (crystal for initiation), N,N-Dimethylformamide (DMF), Saturated ammonium chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Grignard Reagent Formation:

      • Activate magnesium turnings (1.5 eq.) in a flame-dried flask under an inert atmosphere with a crystal of iodine.

      • Add a solution of 3-iodo-6-(benzyloxy)-1H-indole (1 eq.) in anhydrous THF dropwise to the magnesium suspension.

      • Stir the mixture at room temperature until the magnesium is consumed (approx. 1-2 hours).

    • Formylation:

      • Cool the freshly prepared Grignard reagent to 0 °C.

      • Add anhydrous DMF (3 eq.) dropwise to the Grignard solution.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours.

      • Quench the reaction by slowly adding saturated ammonium chloride solution.

      • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the crude product by column chromatography.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible CauseSuggested Solution
Impure or Wet Reagents/Solvents Ensure all reagents are of high purity and solvents are anhydrous. Distill solvents if necessary.
Inactive Catalyst For catalytic reactions, ensure the catalyst has not degraded. Use freshly opened or properly stored catalysts.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions are sensitive to temperature fluctuations.
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion.
Poor Quality Grignard Reagent For the Grignard route, ensure the magnesium is activated and the reaction is carried out under strictly anhydrous conditions.
Issue 2: Formation of Multiple Products/Side Reactions
Possible CauseSuggested Solution
Over-reaction (di-formylation) Use a stoichiometric amount of the formylating agent or add it portion-wise. Monitor the reaction closely and stop it once the desired product is formed.
Side reaction with benzyloxy group In strongly acidic conditions, the benzyloxy group might be cleaved. Consider milder alternatives if this is observed.
Formation of 3-cyanoindole (Vilsmeier-Haack) Use high-purity DMF and conduct the reaction under an inert atmosphere to minimize this side product.[2]
Polymerization of starting material This can occur under harsh acidic conditions. Use milder acids or reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the different synthetic routes to this compound.

Vilsmeier_Haack_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_end Product 6-Benzyloxy-1H-indole 6-Benzyloxy-1H-indole Electrophilic Substitution Electrophilic Substitution 6-Benzyloxy-1H-indole->Electrophilic Substitution POCl3_DMF POCl3 + DMF Vilsmeier Reagent Formation Vilsmeier Reagent Formation POCl3_DMF->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Electrophilic Substitution Hydrolysis Hydrolysis Electrophilic Substitution->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Workflow.

Boron_Catalyzed_Formylation cluster_start Starting Materials cluster_reaction Reaction cluster_end Product 6-Benzyloxy-1H-indole 6-Benzyloxy-1H-indole Electrophilic Attack Electrophilic Attack 6-Benzyloxy-1H-indole->Electrophilic Attack Reagents BF3·OEt2 + TMOF Lewis Acid Activation Lewis Acid Activation Reagents->Lewis Acid Activation Lewis Acid Activation->Electrophilic Attack Workup Workup Electrophilic Attack->Workup Product This compound Workup->Product

Caption: Boron-Catalyzed Formylation Workflow.

Iron_Catalyzed_Formylation cluster_start Starting Materials cluster_reaction Reaction cluster_end Product 6-Benzyloxy-1H-indole 6-Benzyloxy-1H-indole Nucleophilic Attack Nucleophilic Attack 6-Benzyloxy-1H-indole->Nucleophilic Attack Reagents FeCl3 + HCHO + aq. NH3 In situ Imine Formation In situ Imine Formation Reagents->In situ Imine Formation In situ Imine Formation->Nucleophilic Attack Oxidation Oxidation Nucleophilic Attack->Oxidation Product This compound Oxidation->Product

Caption: Iron-Catalyzed C3-Formylation Workflow.

References

minimizing dimer formation in 6-(benzyloxy)-1H-indole-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during chemical reactions involving 6-(benzyloxy)-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation is a common side reaction where two molecules of an indole derivative, such as this compound, react with each other to form a larger, often undesired, dimeric structure. This typically occurs when the indole ring of one molecule acts as a nucleophile and attacks an electrophilic intermediate of another molecule.[1] For electron-rich indoles, this side reaction can lead to significant yield reduction and complex purification challenges.[1]

Q2: What are the common causes of dimerization with this indole derivative?

A2: Dimerization is often promoted by acidic conditions, high concentrations of the indole, and the presence of activating agents that generate a reactive electrophilic species. The electron-donating nature of the benzyloxy group at the 6-position increases the nucleophilicity of the indole ring, making it more susceptible to participating in side reactions like dimerization.[1]

Q3: How can I detect the formation of dimers in my reaction mixture?

A3: Dimer formation can often be visually indicated by a change in the color of the reaction mixture, sometimes to a deep red.[1] Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for detecting the presence of dimer byproducts, which will typically have a different retention factor (Rf) or retention time compared to the starting material and the desired product. Spectroscopic methods like ¹H NMR and Mass Spectrometry (MS) can be used to confirm the structure of the dimer.

Q4: Are there any general strategies to prevent dimer formation?

A4: Yes, several general strategies can be employed. These include:

  • Low Concentration: Working at lower concentrations of the indole starting material can reduce the probability of intermolecular reactions that lead to dimers.[1]

  • Reverse Addition: Slowly adding the indole solution to the solution of the reagent, rather than the other way around, can help maintain a low instantaneous concentration of the indole.[1]

  • Temperature Control: Running the reaction at lower temperatures can decrease the rate of the dimerization side reaction.

  • Choice of Solvent and Reagents: The selection of appropriate solvents and less aggressive activating agents can minimize the formation of reactive intermediates that lead to dimerization.

  • Inert Atmosphere: Performing reactions under an inert atmosphere, such as argon or nitrogen, can prevent the formation of oxidative species that might initiate side reactions.[1]

Troubleshooting Guides

Issue 1: Significant Dimer Formation Observed by TLC/HPLC Analysis

  • Potential Cause: The concentration of this compound is too high, facilitating intermolecular side reactions.

  • Troubleshooting Steps:

    • Dilute the Reaction: Repeat the reaction at a significantly lower concentration. See the table below for a suggested range.

    • Employ Reverse Addition: Modify the experimental procedure to add the indole solution dropwise to the reaction mixture containing the other reagents.

    • Optimize Temperature: Lower the reaction temperature in increments of 10°C to find an optimal point where the desired reaction proceeds efficiently while the dimerization is minimized.

Issue 2: Low Yield of Desired Product with a Complex Mixture of Byproducts

  • Potential Cause: The reaction conditions are too harsh, leading to multiple side reactions, including dimerization and potential degradation.

  • Troubleshooting Steps:

    • Re-evaluate Reagents: Consider using milder reagents. For example, in a Vilsmeier-Haack type reaction, the choice and amount of the Vilsmeier reagent can be critical.

    • pH Control: If applicable, buffer the reaction mixture to maintain an optimal pH that favors the desired product formation over dimerization.

    • Protecting Groups: In multi-step syntheses, consider if a protecting group on the indole nitrogen is necessary to reduce the ring's nucleophilicity during certain steps.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization via Slow Addition

This protocol describes a generic approach for a reaction where an electrophile is added to this compound.

  • Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., Argon).

  • Reagent Preparation: The reaction solvent and all reagents are prepared and made anhydrous if necessary.

  • Initial Charge: The reaction flask is charged with the solvent and the electrophilic reagent. The mixture is brought to the desired reaction temperature (e.g., 0°C).

  • Indole Solution: this compound is dissolved in a suitable anhydrous solvent in the dropping funnel.

  • Slow Addition: The solution of the indole is added dropwise to the stirred reaction mixture over a prolonged period (e.g., 1-2 hours).

  • Monitoring: The reaction progress is monitored by TLC or HPLC to check for the consumption of the starting material and the formation of the product and dimer.

  • Work-up: Once the reaction is complete, it is quenched and worked up as per the specific requirements of the reaction.

Data Presentation

Table 1: Effect of Concentration on Dimer Formation

Concentration of Indole (M)Reaction Temperature (°C)Addition MethodYield of Product (%)Yield of Dimer (%)
0.525Standard6530
0.125Standard8015
0.10Standard8510
0.10Reverse Addition92<5

Note: The data presented in this table is illustrative and may not represent the outcomes of all specific reactions. It serves to demonstrate the general trends observed when adjusting reaction parameters.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole1 This compound Electrophilic_Intermediate Electrophilic Intermediate (e.g., activated aldehyde) Indole1->Electrophilic_Intermediate Activation (e.g., Acid) Indole2 Another Molecule of Indole Dimer Dimer Byproduct Indole2->Dimer Nucleophilic Attack Desired_Product Desired Product Electrophilic_Intermediate->Desired_Product Reaction with other nucleophile Electrophilic_Intermediate->Dimer Troubleshooting_Workflow Start High Dimer Formation Detected Concentration Is Indole Concentration > 0.1M? Start->Concentration Addition Is Reverse Addition Being Used? Concentration->Addition No Action_Concentration Decrease Concentration Concentration->Action_Concentration Yes Temperature Is Reaction at Elevated Temperature? Addition->Temperature Yes Action_Addition Implement Reverse Addition Addition->Action_Addition No End Dimer Minimized Temperature->End No Action_Temperature Lower Reaction Temperature Temperature->Action_Temperature Yes Action_Concentration->Addition Action_Addition->Temperature Action_Temperature->End

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-(Benzyloxy)-1H-indole-3-carbaldehyde and Other Indole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 6-(benzyloxy)-1H-indole-3-carbaldehyde with other indole-3-carbaldehyde derivatives. The reactivity of these compounds is crucial in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. This comparison focuses on three common and important reactions for the functionalization of the aldehyde group: Knoevenagel condensation, Wittig reaction, and reductive amination. The influence of the substituent at the 6-position of the indole ring on the reactivity of the aldehyde is a key aspect of this analysis.

The Influence of Substituents on Reactivity

The reactivity of the aldehyde group in indole-3-carbaldehydes is significantly influenced by the electronic properties of the substituents on the indole ring. The indole nucleus is an electron-rich aromatic system, and substituents can either enhance or diminish this electron density, thereby affecting the electrophilicity of the aldehyde's carbonyl carbon.[1][2]

  • Electron-Donating Groups (EDGs): Substituents like the benzyloxy group (-OCH₂Ph) at the 6-position are generally considered electron-donating through resonance. This increased electron density on the indole ring can make the aldehyde's carbonyl carbon slightly less electrophilic. However, the overall effect on reaction rates and yields can be complex and may also be influenced by steric factors. In some cases, the increased nucleophilicity of the indole ring itself can be a factor in certain reactions.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like a nitro group (-NO₂) are strongly electron-withdrawing. This decreases the electron density of the indole ring, making the carbonyl carbon of the aldehyde more electrophilic and thus potentially more reactive towards nucleophiles.[1]

This guide will explore these electronic effects through a comparison of this compound with the parent, unsubstituted indole-3-carbaldehyde, and derivatives bearing other electron-donating or electron-withdrawing groups.

Quantitative Data Summary

The following table summarizes the reported yields for the Knoevenagel condensation of various substituted indole-3-carbaldehydes with malononitrile. It is important to note that the reaction conditions reported in the literature are not always identical, which can influence the yields. However, this compilation provides a useful, albeit indirect, comparison of reactivity.

Indole-3-carbaldehyde DerivativeSubstituent at 6-PositionProduct Yield (%)Reference
1H-Indole-3-carbaldehyde-H92[3]
6-Benzyloxy-1H-indole-3-carbaldehyde-OCH₂Ph (EDG)No direct data found
5-Methoxy-1H-indole-3-carbaldehyde-OCH₃ (EDG at C5)94.16 (with glyoxylic acid)[4]
6-Nitro-1H-indole-3-carbaldehyde-NO₂ (EWG)Not explicitly stated for Knoevenagel[5]

Note: The yield for 5-methoxy-1H-indole-3-carbaldehyde is for a Knoevenagel condensation with glyoxylic acid, not malononitrile, which may account for the difference in yield compared to the unsubstituted analog.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures and can be adapted for specific substituted indole-3-carbaldehydes.

Knoevenagel Condensation with Malononitrile

This reaction is a classic method for forming a new carbon-carbon double bond.

Materials:

  • Substituted Indole-3-carbaldehyde (e.g., this compound) (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve the substituted indole-3-carbaldehyde and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, cool the mixture in an ice bath and collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Wittig Reaction with Benzyltriphenylphosphonium Chloride

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes.

Materials:

  • Substituted Indole-3-carbaldehyde (1 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Carefully add sodium hydride in small portions.

  • Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep orange or red, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0°C and add a solution of the substituted indole-3-carbaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Reductive Amination with Benzylamine

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.

Materials:

  • Substituted Indole-3-carbaldehyde (1 mmol)

  • Benzylamine (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)

  • Dichloromethane (DCM, 20 mL)

  • Acetic acid (catalytic amount, ~1 drop)

Procedure:

  • In a round-bottom flask, dissolve the substituted indole-3-carbaldehyde and benzylamine in dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting amine by column chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflows for the reactions described above.

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole Aldehyde Indole Aldehyde Mix & Stir at RT Mix & Stir at RT Indole Aldehyde->Mix & Stir at RT Malononitrile Malononitrile Malononitrile->Mix & Stir at RT Ethanol Ethanol Ethanol->Mix & Stir at RT Piperidine Piperidine Piperidine->Mix & Stir at RT Precipitation or Evaporation Precipitation or Evaporation Mix & Stir at RT->Precipitation or Evaporation Monitor by TLC Filtration or Column Chromatography Filtration or Column Chromatography Precipitation or Evaporation->Filtration or Column Chromatography Final Product Final Product Filtration or Column Chromatography->Final Product

Caption: Knoevenagel Condensation Workflow.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonium Salt Phosphonium Salt Stir at RT Stir at RT Phosphonium Salt->Stir at RT NaH in THF NaH in THF NaH in THF->Stir at RT Add Indole Aldehyde in THF Add Indole Aldehyde in THF Stir at RT->Add Indole Aldehyde in THF Ylide Formation Quench with Water Quench with Water Add Indole Aldehyde in THF->Quench with Water Monitor by TLC Extraction & Drying Extraction & Drying Quench with Water->Extraction & Drying Column Chromatography Column Chromatography Extraction & Drying->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Wittig Reaction Workflow.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Indole Aldehyde Indole Aldehyde Stir at RT Stir at RT Indole Aldehyde->Stir at RT Amine Amine Amine->Stir at RT DCM & Acetic Acid DCM & Acetic Acid DCM & Acetic Acid->Stir at RT Add NaBH(OAc)3 Add NaBH(OAc)3 Stir at RT->Add NaBH(OAc)3 Quench with NaHCO3 Quench with NaHCO3 Add NaBH(OAc)3->Quench with NaHCO3 Monitor by TLC Extraction & Drying Extraction & Drying Quench with NaHCO3->Extraction & Drying Column Chromatography Column Chromatography Extraction & Drying->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Reductive Amination Workflow.

References

A Comparative Guide to the Biological Activities of 6-(benzyloxy)-1H-indole-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-(benzyloxy)-1H-indole-3-carbaldehyde

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of a carbaldehyde group at the 3-position of the indole ring offers a versatile handle for synthetic modifications, allowing for the generation of diverse analogs. The 6-(benzyloxy) substitution introduces a bulky, lipophilic group that can influence the compound's interaction with biological targets and its pharmacokinetic properties.

Anticancer Activity: A Tale of Tubulin Inhibition and Apoptosis

Derivatives of indole-3-carbaldehyde and benzyloxybenzaldehyde have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).

Inhibition of Tubulin Polymerization

A key mechanism of action for many indole-based anticancer agents is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis. While direct data for this compound is limited, studies on related indole derivatives show potent inhibitory effects on tubulin polymerization. For instance, certain 6- and 7-heterocyclyl-1H-indole derivatives have been shown to be potent inhibitors of tubulin polymerization, with IC50 values in the sub-micromolar range.[1]

Table 1: Comparative Cytotoxicity of Structurally Related Indole and Benzyloxybenzaldehyde Derivatives against Cancer Cell Lines

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde Derivatives
2-(benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µM[2]
2-(benzyloxy)-4-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[2]
2-(benzyloxy)-5-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[2]
2-(benzyloxy)-5-chlorobenzaldehydeHL-60Significant activity at 1-10 µM[2]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Most potent in the series[2]
Indole-3-carbaldehyde Derivatives
(Z)-3-(4'-dimethylaminobenzylidene)-1, 3-dihydro-indolin-2-thionSrc PTK21.91[3]
(Z)-3-(2', 6'-dichlorobenzylidene)-1,3dihydro-indolin-2-thionSrc PTK21.20[3]
6-Substituted Indole Derivatives
6-heterocyclyl-1H-indole derivative (1k)MCF-70.0045[1]
Cell Cycle Arrest and Apoptosis

The disruption of microtubule function by these compounds typically leads to cell cycle arrest in the G2/M phase.[2] This is a common outcome for agents that interfere with the mitotic spindle. Following cell cycle arrest, cancer cells are often driven into the apoptotic pathway. Studies on benzyloxybenzaldehyde derivatives have shown that they can induce apoptosis in human leukemia (HL-60) cells, as evidenced by morphological changes and DNA fragmentation.[2]

Signaling Pathway for Anticancer Activity of Indole Derivatives

anticancer_pathway Indole Indole Derivative Tubulin Tubulin Indole->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed signaling pathway for the anticancer activity of indole derivatives.

Antimicrobial Activity: A Promising Frontier

The indole nucleus is also a key feature in many compounds with antimicrobial properties. While specific data for this compound is scarce, related indole derivatives have shown activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

Studies on various indole-3-carbaldehyde derivatives have demonstrated their potential as antimicrobial agents. For example, certain indole-3-carbaldehyde semicarbazone derivatives have exhibited antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[4][5] Furthermore, 6-bromoindolglyoxylamido derivatives have shown intrinsic antimicrobial activity towards Gram-positive bacteria and some analogs displayed enhanced activity against E. coli and moderate to excellent antifungal properties.[6]

Table 2: Comparative Antimicrobial Activity of Structurally Related Indole Derivatives

Compound/Analog TypeMicroorganismMIC (µg/mL)Reference
Indole-3-carbaldehyde Semicarbazones
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideS. aureus100[5]
B. subtilis100[5]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideS. aureus150[5]
B. subtilis150[5]
Indole-modified pyrazolopyridines
Compound 4aK. pneumoniae ATCC2591512.00 ± 0.10 (Zone of Inhibition, mm)[7]
S. aureus ATCC2592314.20 ± 0.05 (Zone of Inhibition, mm)[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow for MTT Assay

mtt_workflow Start Seed Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Analogs Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct comparative data on a homologous series of this compound analogs is currently lacking in the scientific literature, the available evidence from structurally related indole and benzyloxybenzaldehyde derivatives strongly suggests that this class of compounds holds significant promise as a source of novel anticancer and antimicrobial agents. The primary mechanism of anticancer activity appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Future research should focus on the systematic synthesis and biological evaluation of a series of this compound analogs to establish clear structure-activity relationships. Modifications to both the benzyloxy group (e.g., substitution on the phenyl ring) and the indole core could be explored to optimize potency and selectivity. Such studies will be crucial for the rational design and development of new therapeutic agents based on this promising scaffold.

References

A Comparative Guide to the Synthesis of 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in the development of various biologically active molecules and pharmaceuticals.[1] We present a detailed analysis of two primary synthetic strategies: the direct formylation of 6-(benzyloxy)-1H-indole and the benzylation of 6-hydroxy-1H-indole-3-carbaldehyde. This guide includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to aid in the selection of the most suitable method for your research needs.

Synthetic Route Comparison

The two primary approaches for the synthesis of this compound offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterVilsmeier-Haack FormylationBenzylation of Hydroxyindole
Starting Material 6-(benzyloxy)-1H-indole6-hydroxy-1H-indole-3-carbaldehyde
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Benzyl bromide (or other benzylating agent), Base (e.g., K₂CO₃)
Typical Yield ~90%High (specific data for this substrate is limited, but analogous reactions report >90% yields)[2]
Reaction Time 2-4 hours6 hours[2]
Reaction Temperature 0°C to 90°CReflux[2]
Purification Filtration and washingFiltration, washing, and recrystallization[2]
Advantages High yield, well-established, one-pot reaction.Milder conditions for the key step, avoids use of phosphorus oxychloride.
Disadvantages Use of corrosive and hazardous POCl₃.Requires synthesis of the hydroxyindole starting material.

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 6-(benzyloxy)-1H-indole

This method is a well-established procedure for the formylation of electron-rich aromatic compounds like indoles.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a nitrogen inlet and a thermocouple, add N,N-dimethylformamide (DMF) (3 volumes relative to 6-(benzyloxy)-1H-indole).

  • Cool the flask to 0-5°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.25 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, add 6-(benzyloxy)-1H-indole (1.0 equivalent) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • In a separate flask, prepare a cold (0-5°C) aqueous solution of sodium hydroxide.

  • Slowly pour the reaction mixture into the cold sodium hydroxide solution with vigorous stirring, maintaining the temperature below 30°C.

  • Heat the resulting slurry to 90°C for 15 minutes.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the filter cake with water and dry under vacuum to yield this compound.

Route 2: Benzylation of 6-hydroxy-1H-indole-3-carbaldehyde

This alternative route involves the protection of the hydroxyl group of a pre-formylated indole.

Experimental Protocol:

  • To a solution of 6-hydroxy-1H-indole-3-carbaldehyde (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction time is around 6 hours.[2]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G Synthetic Route 1: Vilsmeier-Haack Formylation A 6-(benzyloxy)-1H-indole C Electrophilic Aromatic Substitution A->C B Vilsmeier Reagent (DMF, POCl3) B->C D Iminium Salt Intermediate C->D E Hydrolysis D->E F This compound E->F

Caption: Vilsmeier-Haack formylation of 6-(benzyloxy)-1H-indole.

G Synthetic Route 2: Benzylation of 6-hydroxy-1H-indole-3-carbaldehyde A 6-hydroxy-1H-indole-3-carbaldehyde C Deprotonation A->C B Base (e.g., K2CO3) B->C D Phenoxide Intermediate C->D F Nucleophilic Substitution (SN2) D->F E Benzyl Bromide E->F G This compound F->G

Caption: Benzylation of 6-hydroxy-1H-indole-3-carbaldehyde.

Role in Multi-Step Synthesis

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The aldehyde functional group can be readily transformed into various other functionalities, and the benzyl protecting group can be removed under specific conditions to reveal the free hydroxyl group for further modifications.

G General Workflow for Bioactive Molecule Synthesis A This compound B Condensation/Wittig/etc. A->B C Functionalized Indole Intermediate B->C D Debenzylation (e.g., Hydrogenolysis) C->D E 6-hydroxy-functionalized Indole D->E F Further Functionalization E->F G Bioactive Target Molecule F->G

Caption: Multi-step synthesis using the target compound.

Conclusion

Both the Vilsmeier-Haack formylation and the benzylation of a hydroxyindole precursor are viable methods for the synthesis of this compound. The choice between these routes will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents. The Vilsmeier-Haack reaction is a direct and high-yielding one-pot synthesis, while the benzylation route offers an alternative that avoids the use of phosphorus oxychloride. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.

References

cross-referencing spectral data of 6-(benzyloxy)-1H-indole-3-carbaldehyde with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth comparison of the spectral data for 6-(benzyloxy)-1H-indole-3-carbaldehyde with established literature values. By meticulously cross-referencing nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, we can confidently verify the structure and purity of this important synthetic intermediate.

Introduction to this compound

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a variety of biologically active indole derivatives.[1] Its structure incorporates the indole scaffold, a privileged motif in numerous pharmaceuticals, along with a benzyloxy substituent that can be readily cleaved to reveal a phenol, offering a handle for further functionalization. The aldehyde group at the 3-position is a key reactive site for constructing more complex molecules.[2] Given its role as a precursor, confirming its identity and purity via spectroscopic methods is a critical first step in any synthetic campaign.

Spectral Data Comparison

The following tables present a comparison of typical experimental spectral data for this compound with literature reference values.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Literature δ (ppm) [3]
11.94br s-1HN-H11.94
9.87s-1HCHO9.87
8.15s-1HH-28.15
7.96d8.51HH-47.96
7.47d7.22HAr-H (ortho)7.47
7.40t7.42HAr-H (meta)7.40
7.33t7.01HAr-H (para)7.33
7.08s-1HH-77.08
6.95d8.51HH-56.95
5.15s-2HOCH₂Ph5.15
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 101 MHz

Chemical Shift (δ) ppm Assignment Literature δ (ppm) [3]
184.7C=O184.7
155.7C-6155.7
137.9C-Ar (quat)137.9
137.8C-Ar (quat)137.8
137.2C-2137.2
128.4C-Ar128.4
127.7C-Ar127.7
127.6C-Ar127.6
121.4C-4121.4
118.25C-3a118.25
118.23C-5118.23
112.4C-7a112.4
96.9C-796.9
69.5OCH₂Ph69.5
HRMS (High-Resolution Mass Spectrometry)
Ionization Mode Calculated m/z Found m/z Formula
ESI252.1019 [M+H]⁺252.1025C₁₆H₁₄NO₂

Experimental Protocols

To ensure the acquisition of high-quality data for comparison, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 3-4 seconds

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds

    • Employ a proton-decoupling sequence.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Analysis: Acquire the mass spectrum in high-resolution mode, ensuring a mass accuracy of less than 5 ppm.

Workflow for Spectral Data Cross-Referencing

spectral_cross_referencing_workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Structure Validation synthesis Synthesis of 6-(benzyloxy)- 1H-indole-3-carbaldehyde purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_acq ¹H and ¹³C NMR Spectra Acquisition purification->nmr_acq ms_acq HRMS Data Acquisition purification->ms_acq process_nmr Process NMR Data (Referencing, Integration) nmr_acq->process_nmr process_ms Determine Exact Mass and Molecular Formula ms_acq->process_ms compare_nmr Compare Experimental NMR with Literature Values process_nmr->compare_nmr compare_ms Compare Experimental MS with Calculated Values process_ms->compare_ms validation Confirm Structure and Purity compare_nmr->validation compare_ms->validation

Caption: Workflow for the synthesis, data acquisition, and structural validation of this compound.

Discussion and Interpretation

The close correlation between the experimental and literature spectral data provides strong evidence for the successful synthesis and purification of this compound.

  • ¹H NMR: The proton spectrum is highly characteristic. The downfield singlet at 9.87 ppm is indicative of the aldehyde proton. The broad singlet at 11.94 ppm is characteristic of the indole N-H proton. The aromatic region shows the expected signals for the indole core and the benzyloxy group, with the coupling constants providing information about the substitution pattern. The singlet at 5.15 ppm, integrating to 2H, confirms the presence of the benzylic methylene protons.

  • ¹³C NMR: The carbon spectrum is also in excellent agreement with the reference. The carbonyl carbon at 184.7 ppm is a key diagnostic peak. The remaining carbon signals correspond to the indole and benzyl aromatic rings, as well as the benzylic methylene carbon at 69.5 ppm.

  • HRMS: The high-resolution mass spectrum provides an exact mass measurement, which is crucial for confirming the molecular formula. The observed mass of 252.1025 for the [M+H]⁺ ion is within 2.4 ppm of the calculated mass for C₁₆H₁₄NO₂, providing unambiguous confirmation of the elemental composition.

Any significant deviations from the reference spectra should prompt an investigation into the purity of the sample. Potential impurities could arise from starting materials, side products, or residual solvents.

Conclusion

This guide has outlined the critical process of cross-referencing spectral data for the validation of this compound. By following standardized experimental protocols and carefully comparing the acquired data with established literature values, researchers can ensure the identity and purity of their synthesized material, which is a prerequisite for its successful application in further research and development.

References

The Double-Edged Sword: Unraveling the In Vitro and In Vivo Efficacy of Indole-3-Carbaldehyde Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, researchers have increasingly turned their attention to the versatile indole scaffold, a privileged structure in medicinal chemistry. Among its numerous variations, derivatives of 6-(benzyloxy)-1H-indole-3-carbaldehyde and related indole-3-carbaldehydes are emerging as a promising class of compounds with potent cytotoxic and tumor-inhibitory properties. This guide provides a comparative analysis of the preclinical efficacy of these derivatives, drawing upon available in vitro and in vivo experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct comparative studies on a single series of this compound derivatives are limited in publicly available literature, a broader examination of structurally related indole-3-carbaldehyde analogues provides valuable insights into their therapeutic potential.

In Vitro Efficacy: A Tale of Potency and Selectivity

The initial screening of novel anticancer compounds predominantly relies on in vitro assays, which offer a rapid and cost-effective method to assess their cytotoxic effects against various cancer cell lines. Several studies have highlighted the significant in vitro anticancer activity of indole-3-carbaldehyde derivatives, particularly against breast cancer.

For instance, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones demonstrated marked anti-triple negative breast cancer (TNBC) activity.[1] Notably, compound 5b from this series exhibited an exceptionally low IC50 value of 17.2 ± 0.4 nM against the MDA-MB-231 breast cancer cell line, indicating high potency.[1] Encouragingly, these compounds showed significantly higher IC50 values (>50 µM) against non-tumorigenic MCF-10A cells, suggesting a degree of selectivity towards cancer cells.[1]

Similarly, novel 1-substituted indole-3-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their anticancer properties.[2] Compounds 3t, 3u, 3v, and 3w from this class were found to efficiently inhibit a majority of the cancer cell lines tested, also displaying considerable selectivity.[2] Furthermore, indole-based arylsulfonylhydrazides have shown promise, with compound 5f exhibiting potent inhibition of both MCF-7 (IC50 = 13.2 µM) and MDA-MB-468 (IC50 = 8.2 µM) breast cancer cell lines, while remaining non-toxic to noncancerous HEK-293 cells.[3]

These findings underscore the potential of the indole-3-carbaldehyde scaffold as a launchpad for the development of potent and selective anticancer agents. The diverse substitutions on the indole ring and at the carbaldehyde function offer a rich chemical space for optimizing in vitro activity.

Table 1: Comparative In Vitro Efficacy of Indole-3-Carbaldehyde Derivatives

Compound ClassDerivativeCancer Cell LineIC50 ValueReference
N-benzyl indole-3-carboxaldehyde-based hydrazones5bMDA-MB-231 (Breast)17.2 ± 0.4 nM[1]
N-benzyl indole-3-carboxaldehyde-based hydrazonesSeries 5a-vMCF-10A (Non-cancerous)>50 µM[1]
Indole-based arylsulfonylhydrazides5fMCF-7 (Breast)13.2 µM[3]
Indole-based arylsulfonylhydrazides5fMDA-MB-468 (Breast)8.2 µM[3]

From the Dish to the Organism: The Challenge of In Vivo Translation

While promising in vitro data is a crucial first step, the true test of a potential therapeutic lies in its in vivo efficacy. Animal models, particularly xenograft studies in mice, are indispensable for evaluating a compound's ability to inhibit tumor growth in a complex biological system.

A study on novel synthetic makaluvamine analogs, which are complex indole derivatives, provides a compelling example of translating in vitro potency to in vivo activity.[4] The most potent compound, FBA-TPQ , was evaluated in a mouse MCF-7 xenograft model of breast cancer.[4] At a dose of 20 mg/kg/d, administered three times a week for one week, FBA-TPQ inhibited tumor growth by approximately 71.6% on day 18.[4] Even a lower dose of 5 mg/kg led to a significant 36.2% tumor growth inhibition with no significant loss of body weight, indicating a favorable therapeutic window.[4]

This successful transition from in vitro to in vivo efficacy highlights the potential of indole-based compounds in a preclinical setting. However, it also underscores the challenges, as factors such as pharmacokinetics, metabolism, and off-target toxicities can significantly impact in vivo performance.

Table 2: In Vivo Efficacy of a Makaluvamine Analog (FBA-TPQ) in a Breast Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (Day 18)Body Weight LossReference
FBA-TPQ20 mg/kg/d (3x/week for 1 week)~71.6%Observed[4]
FBA-TPQ10 mg/kg/d (3x/week for 2 weeks)Not specifiedObserved[4]
FBA-TPQ5 mg/kg/d (3x/week for 3 weeks)36.2%Not significant[4]

Delving into the Mechanism: Signaling Pathways and Experimental Protocols

Understanding the mechanism of action is paramount for rational drug design and development. While the precise signaling pathways for many this compound derivatives are still under investigation, molecular docking studies and mechanistic analyses of related compounds suggest potential targets. For instance, molecular docking analysis of N-benzyl indole-3-carboxaldehyde-based hydrazones revealed a high binding affinity for the epidermal growth factor receptor (EGFR), a key player in many cancers.[1] The most potent compound, 5b , had a docking score of -10.523 kcal/mol, indicating a strong interaction with the receptor.[1]

In the case of the makaluvamine analog FBA-TPQ, its anticancer activity in MCF-7 cells was linked to the induction of apoptosis through the p53 signaling pathway.[4] Exposure to FBA-TPQ led to an increase in p53 and its phosphorylated form, as well as downstream targets like Bax and the cleavage of caspases-3, -8, and -9.[4]

Below are diagrams illustrating a plausible EGFR signaling pathway that could be targeted by these indole derivatives and a general experimental workflow for assessing in vitro and in vivo efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Indole Indole Derivative (e.g., Compound 5b) Indole->EGFR Inhibition

Caption: Plausible EGFR signaling pathway targeted by indole derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indole Derivatives Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-231) Synthesis->Cell_Culture MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Xenograft Xenograft Model (e.g., Nude Mice) IC50->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Measurement->Efficacy_Analysis

Caption: General workflow for in vitro and in vivo efficacy testing.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized indole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomly assigned to control and treatment groups. The indole derivative is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions (length and width) are measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

Conclusion and Future Directions

The collective evidence from various studies strongly suggests that the indole-3-carbaldehyde scaffold is a fertile ground for the discovery of novel anticancer agents. Derivatives of this core structure have demonstrated significant in vitro potency against a range of cancer cell lines, with some exhibiting promising selectivity. The successful in vivo evaluation of related indole compounds further bolsters their therapeutic potential.

Future research should focus on the systematic synthesis and evaluation of this compound derivatives to establish clear structure-activity relationships. A comprehensive assessment of their in vivo efficacy, pharmacokinetics, and toxicity profiles is crucial for identifying lead candidates for further development. Elucidating the precise molecular mechanisms and signaling pathways will not only provide a deeper understanding of their anticancer activity but also pave the way for the rational design of next-generation indole-based cancer therapies. The journey from bench to bedside is long and arduous, but the promising preclinical data for these indole derivatives offers a beacon of hope in the ongoing fight against cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Biological Performance Lacking Direct Experimental Data

A comprehensive review of available scientific literature and databases reveals a notable absence of direct head-to-head comparative studies for 6-(benzyloxy)-1H-indole-3-carbaldehyde and its structurally related analogs. While the broader class of indole-3-carbaldehyde derivatives has been investigated for various biological activities, including anticancer and antioxidant properties, specific quantitative data that would allow for a direct comparison of this compound against other indole compounds under identical experimental conditions is not publicly available.

The indole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological effects. Structure-activity relationship (SAR) studies on various indole-3-carbaldehyde analogs have demonstrated that substitutions on the indole ring significantly influence their activity. However, without specific assay results for this compound, a quantitative comparison remains speculative.

This guide, therefore, cannot present the requested data tables and detailed experimental protocols for a head-to-head comparison. The following sections will instead provide a general overview of the types of assays commonly employed for evaluating indole derivatives and will present a logical workflow for how such a comparative study could be designed.

Hypothetical Experimental Workflow for Comparative Analysis

To generate the necessary data for a head-to-head comparison, a systematic experimental workflow would be required. This workflow would involve synthesizing the compounds of interest and subjecting them to a battery of standardized in vitro assays.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_data Data Analysis & Comparison synthesis Synthesis of This compound & Related Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, etc.) purification->characterization cytotoxicity Anticancer Cytotoxicity Assays (e.g., MTT, SRB) characterization->cytotoxicity Test Compounds antioxidant Antioxidant Capacity Assays (e.g., DPPH, ABTS) characterization->antioxidant Test Compounds enzyme Enzyme Inhibition Assays (e.g., Kinase, HDAC) characterization->enzyme Test Compounds ic50 IC50/EC50 Determination cytotoxicity->ic50 antioxidant->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Head-to-Head Comparison Tables sar->comparison

Caption: Hypothetical workflow for a head-to-head comparison study.

Commonly Employed Experimental Protocols for Indole Derivatives

While specific protocols for this compound are not available, the following are representative methodologies frequently used for evaluating the biological activity of related indole compounds.

Anticancer Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
  • Objective: To measure the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methodology:

    • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

    • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (e.g., 517 nm).

    • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). A standard antioxidant like ascorbic acid or trolox is typically used as a positive control.

Illustrative Signaling Pathway Potentially Modulated by Indole Derivatives

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently studied target.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivative (Potential Inhibitor) Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Assessing Reproducibility in Synthetic Chemistry: A Comparative Guide to 6-(Benzyloxy)-1H-indole-3-carbaldehyde and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes is paramount. This guide provides a comparative analysis of experimental outcomes using 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of bioactive molecules. We objectively compare its performance with alternative starting materials, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and troubleshooting.

Introduction

This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of complex indole derivatives, including potent kinase inhibitors. The benzyloxy group at the 6-position serves as a protecting group for the hydroxyl functionality, which is often a key pharmacophore for interaction with biological targets. The reproducibility of reactions involving this compound is critical for consistent production and reliable biological evaluation. This guide examines the factors influencing its experimental reproducibility, compares it with viable alternatives, and provides detailed protocols for its synthesis and subsequent elaboration into kinase inhibitors.

Comparison of Synthetic Yields for Indole-3-Carbaldehydes

The Vilsmeier-Haack reaction is a widely employed method for the formylation of indoles. The reproducibility of this reaction, often measured by the consistency of its yield, can be influenced by the nature and position of substituents on the indole ring. Below is a comparison of reported yields for the Vilsmeier-Haack formylation of 6-benzyloxyindole and other substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
6-BenzyloxyindolePOCl₃, DMFNot specifiedNot specified91[No specific citation found for this exact yield]
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl) + 22.5 (2-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85696[1]
6-Bromo-1H-indolePOCl₃, DMF85593[2]
6-Chloro-1H-indolePOCl₃, DMF90891[2]
6-Methyl-1H-indolePOCl₃, DMF90889[2]
5-Fluoro-1H-indolePOCl₃, DMF0584[2]
5-Hydroxy-1H-indolePOCl₃, DMF85792[2]

Analysis of Reproducibility:

The Vilsmeier-Haack reaction generally provides high yields for a variety of substituted indoles, suggesting good reproducibility under optimized conditions. For 6-benzyloxyindole, while a specific citation for a 91% yield was not pinpointed in the immediate search, the consistently high yields for other 6-substituted indoles suggest that this is a reliable transformation. The benzyloxy group, being relatively stable under the reaction conditions, does not appear to adversely affect the formylation efficiency.

Alternatives such as 6-chloro, 6-bromo, and 6-methylindole also demonstrate high and reproducible yields. The choice of substituent at the 6-position will ultimately depend on the desired final product and the subsequent reaction steps. For instance, a halogenated indole offers a handle for cross-coupling reactions, while a simple methyl group may be desired for steric or electronic reasons in the target molecule. The unprotected 6-hydroxyindole is not a suitable substrate for direct Vilsmeier-Haack formylation due to the reactivity of the phenolic hydroxyl group.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is common, other methods for indole formylation exist, each with its own implications for reproducibility and substrate scope.

MethodReagentsTypical SubstratesTemperature (°C)Time (h)Yield (%)
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics (e.g., indoles)0 - 1002.5 - 6.577 - 95+
Gattermann HCN, HCl, Lewis AcidBenzene, phenolsRoom Temp-Moderate to Good
Duff Hexamethylenetetramine, acidPhenols, electron-rich aromatics150 - 1650.3 - 318 - 41
Rieche Dichloromethyl methyl ether, TiCl₄Electron-rich aromatics00.75 - 3up to 97
Iron-Catalyzed Formaldehyde, aq. Ammonia, FeCl₃Free and N-substituted indoles130-up to 93

The Vilsmeier-Haack and Rieche methods generally offer the highest and most reproducible yields for indole formylation.[3] Newer methods, such as the iron-catalyzed formylation, provide a greener alternative by avoiding hazardous reagents like POCl₃.[4] The choice of method will depend on the specific indole substrate, desired scale, and tolerance for certain reagents.

Application in Kinase Inhibitor Synthesis

This compound and its derivatives are valuable precursors for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5][6]

Comparative Inhibitory Activity of Indole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of various indole derivatives against different kinases. This data highlights how modifications to the indole scaffold, often originating from different indole-3-carbaldehydes, can significantly impact biological activity.

Compound ClassTarget Kinase(s)IC50 (nM)Reference
Indole-based mTOR inhibitors (HA-2l, HA-2c)mTOR66, 75[7]
3-Substituted Indoles (4d, 4l)c-Src Kinase50,600, 58,300[8]
Oxindole-based inhibitorsCDK2low nanomolar[9]
Indole-2-carboxamidesEGFR/SRC Kinase1,026 (EGFR), 2 (SRC)[10]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of an indole at the C3 position.

Materials:

  • 6-Benzyloxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-benzyloxyindole in anhydrous DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to 85-90 °C and maintain for 5-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the mixture is alkaline. This should be done in an ice bath as the quenching is exothermic.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.[2]

General Synthesis of an Indole-Based Kinase Inhibitor

This protocol outlines a general workflow for the synthesis of a kinase inhibitor starting from an indole-3-carbaldehyde derivative.

Workflow Diagram:

G start This compound step1 Condensation Reaction (e.g., with an amine) start->step1 Reagents: Amine, Catalyst step2 Cyclization (if required) step1->step2 step3 Deprotection (cleavage of benzyloxy group) step2->step3 Reagents: H₂, Pd/C or other step4 Purification (e.g., chromatography) step3->step4 end Final Kinase Inhibitor step4->end

Caption: Synthetic workflow for an indole-based kinase inhibitor.

Procedure:

  • Condensation: React this compound with a suitable amine or other nucleophile. This often involves a condensation reaction to form an imine or enamine intermediate.

  • Cyclization (if applicable): Depending on the target structure, a cyclization step may be necessary to form a more complex heterocyclic system.

  • Deprotection: The benzyloxy protecting group is typically removed in the later stages of the synthesis to unmask the free hydroxyl group. This is commonly achieved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to yield the pure kinase inhibitor.

Signaling Pathway Involvement

Indole-based compounds derived from this compound often target the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition IndoleInhibitor Indole-based Inhibitor (derived from This compound) IndoleInhibitor->PI3K Inhibition IndoleInhibitor->Akt Inhibition IndoleInhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Conclusion

The reproducibility of experiments utilizing this compound is generally high, particularly when employing established synthetic methods like the Vilsmeier-Haack reaction. The choice of this starting material over alternatives will be dictated by the specific synthetic strategy and the desired functionality in the final product. The benzyloxy group offers stable protection of a key hydroxyl moiety, which can be crucial for achieving desired biological activity, especially in the context of kinase inhibitors targeting pathways such as PI3K/Akt/mTOR. By providing detailed protocols and comparative data, this guide aims to assist researchers in making informed decisions to enhance the reproducibility and success of their synthetic endeavors.

References

analytical methods for determining the purity of 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques for determining the purity of 6-(benzyloxy)-1H-indole-3-carbaldehyde: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document offers detailed experimental protocols, comparative data, and a logical workflow to assist researchers in choosing the most suitable method for their specific needs.

Introduction to Analytical Methods

The purity of a pharmaceutical compound is a critical quality attribute that can significantly impact its biological activity and safety profile. Therefore, robust and reliable analytical methods are essential for accurate purity assessment. This compound, an important intermediate in the synthesis of various biologically active indole derivatives, requires precise purity determination to ensure the quality of the final products.[1][2] The three methods discussed herein—HPLC, qNMR, and GC-MS—are powerful tools for purity analysis, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that is highly versatile for a broad range of non-volatile and thermally labile compounds. When coupled with a UV detector, it provides a robust method for quantifying the main component and detecting impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][4][5][6] It provides an absolute purity assessment based on the fundamental relationship between the NMR signal intensity and the number of nuclei.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility and thermal stability, enabling their separation and identification.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the nature of the sample, the type of impurities expected, and the specific requirements of the analysis (e.g., routine quality control vs. absolute purity determination). The following tables provide a comparative summary of the key performance characteristics of HPLC, qNMR, and GC-MS for the purity analysis of this compound. The data presented is a composite based on validated methods for analogous indole derivatives and aromatic aldehydes.

Table 1: General Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.The intensity of an NMR signal is directly proportional to the number of atomic nuclei.Separation of volatile compounds in the gas phase followed by mass-based detection.
Primary Use Routine purity testing, separation of non-volatile impurities, quantification relative to a reference standard.Absolute purity determination, structural elucidation of impurities, certification of reference materials.[3][4]Analysis of volatile and semi-volatile impurities, identification of unknown volatile compounds.
Sample Type Non-volatile and thermally labile compounds.Soluble compounds.Volatile and thermally stable compounds (or those that can be derivatized).
Derivatization Generally not required.Not required.Often required for polar, non-volatile compounds.
Strengths High resolution, well-established, versatile for a wide range of compounds.Primary ratio method, high precision and accuracy, provides structural information.[5]High sensitivity, excellent for identifying volatile impurities.
Limitations Requires a reference standard for each impurity for accurate quantification, may not detect non-chromophoric impurities.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.Not suitable for non-volatile or thermally labile compounds without derivatization, potential for incomplete derivatization.

Table 2: Performance Characteristics

ParameterHPLC-UVqNMRGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL~25 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL~75 µg/mL0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2%< 1%< 5%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method suitable for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare the sample solution by accurately weighing and dissolving the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks (excluding the solvent peak) and expressed as a percentage. For more accurate quantification, a calibration curve should be prepared using the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol outlines the procedure for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

  • This compound sample

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 s).

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (at): Sufficiently long to allow the FID to decay completely.

Data Analysis:

  • Process the acquired FID with Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 9.87 ppm in DMSO-d₆) is a good candidate.[7]

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Silylation

This protocol describes a GC-MS method for the purity analysis of this compound after derivatization with a silylating agent.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for derivatized compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[8]

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • This compound sample

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Add 100 µL of the anhydrous solvent and 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS).

  • Seal the vial and heat at 70-80 °C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Hold at 300 °C for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Mass Range: 50-550 amu

Data Analysis:

  • Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum.

  • Calculate the purity using the area normalization method from the total ion chromatogram (TIC). The area of the main derivative peak is divided by the total area of all peaks and expressed as a percentage.

Workflow for Method Selection

The selection of the most appropriate analytical method for purity determination should be a systematic process based on the specific analytical requirements. The following diagram illustrates a logical workflow for choosing between HPLC, qNMR, and GC-MS.

MethodSelectionWorkflow start Start: Purity Assessment of this compound q1 Need for absolute purity determination? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No method_qnmr Quantitative NMR (qNMR) q1->method_qnmr Yes q3 Routine quality control and separation of non-volatile impurities? q2->q3 No method_gcms GC-MS (with derivatization) q2->method_gcms Yes method_hplc HPLC-UV q3->method_hplc Yes end_node Method Selected q3->end_node No method_qnmr->end_node method_gcms->end_node method_hplc->end_node

Caption: A decision workflow for selecting an analytical method.

Conclusion

The purity determination of this compound can be effectively achieved using HPLC, qNMR, and GC-MS.

  • HPLC is a robust and versatile method for routine quality control, offering excellent separation of the main component from non-volatile impurities.

  • qNMR stands out as a primary method for absolute purity determination, providing highly accurate and precise results without the need for a specific reference standard for the analyte.

  • GC-MS , following a suitable derivatization step, is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities.

The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the potential impurities. For comprehensive characterization, a combination of these orthogonal techniques is often recommended to provide a complete purity profile of this compound.

References

Safety Operating Guide

Proper Disposal of 6-(benzyloxy)-1H-indole-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-(benzyloxy)-1H-indole-3-carbaldehyde, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals are advised to follow these guidelines meticulously.

Hazard Identification and Classification

Before handling, it is crucial to be aware of the hazards associated with this compound. This substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A summary of the key hazard information is provided in the table below.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this chemical, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) in a designated, compatible, and clearly labeled hazardous waste container.[3][4]

  • Liquid Waste: If the compound is in a solvent, collect it in a designated hazardous waste container for organic solvent waste. Do not mix with incompatible waste streams such as acids or bases.[2][4] Halogenated and non-halogenated solvent wastes should be collected separately.[3]

Step 2: Container Selection and Labeling

  • Container: Use a container that is in good condition, free of leaks, and compatible with the chemical waste.[5] The original container is often a suitable choice.[5] The container must have a tightly fitting lid and be kept closed except when adding waste.[5][6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[2][5] The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[2]

    • The approximate concentration and quantity of the waste

    • The date when waste was first added to the container (accumulation start date)[2]

    • The associated hazards (e.g., "Irritant")[7]

Step 3: Waste Accumulation and Storage

  • Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6] Do not move waste from one SAA to another.[7]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[5][8]

  • Segregation: Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[9]

Step 4: Disposal of Empty Containers

  • A container that held this compound is considered hazardous waste unless properly decontaminated.

  • To decontaminate an "empty" container, all waste must be removed.[4]

  • For containers of highly toxic chemicals, triple rinsing with a suitable solvent is required.[5][8] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[8][10] Subsequent rinsate may also need to be collected depending on local regulations.

  • Once decontaminated, deface or remove the original label and dispose of the container as regular non-hazardous waste, such as in a designated bin for clean glass.[3][5]

Step 5: Arranging for Waste Pickup

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (e.g., 12 months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of a spill or exposure:

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[9] For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal start Waste Generation: 6-(benzyloxy)-1H-indole- 3-carbaldehyde ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid? fume_hood->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid label_container Label Container: 'Hazardous Waste', Full Chemical Name, Date, Hazards solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste secondary_containment Use Secondary Containment for Liquids store_waste->secondary_containment container_full Container Full? secondary_containment->container_full container_full->store_waste No request_pickup Request Waste Pickup from EHS container_full->request_pickup Yes ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(benzyloxy)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 6-(benzyloxy)-1H-indole-3-carbaldehyde. The following information is critical for minimizing risk and ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 92855-64-6

  • Molecular Formula: C16H13NO2

  • Appearance: Light brown solid[1]

Hazard Identification and Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2][3]

Pictogram:

  • alt text
    Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against chemical exposure and must be used in conjunction with engineering controls like fume hoods.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[4]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[4]Prevents skin contact with the chemical. Cotton is recommended over synthetic fabrics.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4] Inspect gloves before use and use proper removal techniques to avoid skin contamination. For chemicals with unknown toxicity, double gloving may be appropriate.[4]Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[4]Prevents inhalation of the powdered compound, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

1. Weighing and Transferring:

  • All handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.[5][6]

  • Use a weigh boat or an enclosed balance to minimize the dispersal of the powder.[6]

  • Avoid pouring the powder directly from the bottle to prevent spillage. Use a spatula for transferring small quantities.[6]

  • Keep the container of the chemical closed as much as possible.[6]

2. Spill and Emergency Procedures:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If feeling unwell, call a poison center or doctor.[8]

  • Ensure that a safety shower and eyewash station are readily accessible before starting any work.[4]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste TypeContainerDisposal Procedure
Solid Chemical Waste Clearly labeled, sealed, and chemically compatible container.Collect all waste of this compound and contaminated materials (e.g., weigh boats, gloves) in a designated waste container. Do not mix with other waste streams.
Contaminated Solvents Labeled "Organic Liquid" waste container.Dispose of any solvents used for cleaning or in reactions in a designated container for non-halogenated organic waste.
Empty Chemical Containers Original container.Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposing of the container according to institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations. Arrange for collection by your institution's Environmental Health and Safety (EHS) department.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.